MANGIFERIN
Description
Properties
CAS No. |
13201-09-7 |
|---|---|
Molecular Formula |
MoNiO4 |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Mangiferin
Precursor Compounds and Enzymatic Transformations in Mangiferin (B1668620) Biosynthesis
The xanthone (B1684191) core of this compound, specifically the 1,3,6,7-tetrahydroxyxanthone aglycone (norathyriol), is believed to be synthesized through a combination of two major metabolic routes: the shikimate pathway and the acetate-malonate pathway (polyketide pathway). researchgate.net
The shikimate pathway provides the precursors for the aromatic ring B of the xanthone structure. Phenylalanine and tyrosine, aromatic amino acids, are key intermediates derived from the shikimate pathway. nih.govnih.govguidetopharmacology.orguni.lu The acetate-malonate pathway, also known as the polyketide pathway, is responsible for forming ring A of the xanthone. researchgate.net Enzymes known as polyketide synthases (PKS) play a crucial role in this pathway, condensing starter units with malonyl-CoA extender units to form polyketide intermediates. researchgate.net
A critical intermediate in the biosynthesis of the xanthone nucleus is a benzophenone (B1666685) derivative, such as maclurin (B1675891) (1,3,5-trihydroxybenzophenone). researchgate.netjst.go.jp Research indicates that maclurin is efficiently incorporated into C-glucosylxanthones like this compound and isothis compound (B191597) without randomization. jst.go.jp This suggests that C-glucosylation can occur at the maclurin stage, prior to the complete formation of the xanthone nucleus. jst.go.jp
The final and distinguishing step in this compound biosynthesis is the formation of the C-glycosidic bond, where a glucose unit is attached directly to a carbon atom of the aglycone. This C-glucosylation is catalyzed by C-glycosyltransferases. researchgate.net Specifically, a benzophenone C-glycosyltransferase (MiCGT) extracted from Mangifera indica has been shown to effectively catalyze this C-glucosylation, offering a potential alternative approach for this compound biosynthesis in vitro. researchgate.net Uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose) serves as the activated glucose donor in these glycosyltransferase reactions. wikipedia.orgwikipedia.orgamdb.online UDP-glucose is a nucleotide sugar involved in various glycosyltransferase reactions in metabolism and acts as a precursor for glycogen (B147801) and other polysaccharides. wikipedia.orgamdb.online
The proposed biosynthetic route for this compound involves the C-glucosylation of maclurin, leading to 3-C-glucosylmaclurin, which then proceeds to form the xanthone nucleus. jst.go.jp
Genetic Regulation of this compound Biosynthetic Enzymes
While specific details on the genetic regulation of this compound biosynthetic enzymes are still an active area of research, the production and accumulation of plant secondary metabolites, including this compound, are known to be influenced by genetic factors. mdpi.comresearchgate.net The genetic makeup of a plant determines its capacity to synthesize specific enzymes involved in these complex pathways, thereby dictating the potential for this compound production. Variations in secondary metabolite profiles have been observed in plants from different geographical locations, which can be attributed to genetic variability. researchgate.net
Environmental and Developmental Factors Influencing this compound Accumulation in Plants
Environmental factors such as light intensity, temperature, and soil composition play crucial roles. For instance, studies on Iris variegata have shown that plants grown under high light intensity exhibit significantly increased this compound amounts compared to those under low light. mdpi.com This suggests that light, particularly high irradiance, can act as a stressor, prompting the plant to synthesize secondary metabolites like this compound as an antioxidant response. mdpi.com Seasonal variations also impact this compound accumulation, with the highest amounts often detected during spring. mdpi.com
Temperature also affects this compound content. In mango fruit, cold storage temperatures and duration influence this compound concentrations, with some studies indicating a loss of this compound at higher storage temperatures (e.g., 13 °C) compared to refrigeration temperatures (e.g., 5 °C). researchgate.net Soil composition and the geographical location of cultivation can also significantly influence the concentration of total phenols, including this compound, in plants. researchgate.netmjpms.in Environmental stressors such as UV light, mineral deficiency, and microbial pathogens can induce or increase the biosynthesis of secondary metabolites in plants as part of their defense mechanisms. researchgate.netnih.gov
Developmental factors, including the plant's ontogenic and morphogenetic stages, also contribute to the variability in this compound content. researchgate.netnih.gov The specific part of the plant (leaves, bark, fruit peels) and its maturity can also influence the concentration of this compound. mdpi.com
In Vitro Biosynthetic Approaches and Pathway Reconstruction for Research
In vitro biosynthetic approaches offer valuable tools for studying and reconstructing the this compound biosynthetic pathway, as well as for producing this compound and its analogues. These methods address the challenges associated with the complex C-glycosidic linkage found in this compound. researchgate.net
Enzymatic and chemical synthesis methods have been developed to access this compound and its congeners. researchgate.net Chemical synthesis of this compound can involve the reaction of the aglycone 1,3,6,7-tetrahydroxyxanthone (norathyriol) with R-acetobromoglucose, followed by hydrolysis. mdpi.com The use of extracted enzymes, such as benzophenone C-glycosyltransferase (MiCGT) from Mangifera indica, has been explored for in vitro C-glucosylation, providing a targeted approach for this compound biosynthesis. researchgate.net
Reconstruction of the this compound biosynthetic pathway in vitro or in heterologous systems allows researchers to elucidate the precise enzymatic steps, identify novel enzymes, and potentially engineer organisms for efficient this compound production. This information is a valuable resource for directed molecular work in xanthone-producing plants and for applications in synthetic biology. researchgate.net
Advanced Methodologies for Extraction, Isolation, and Purification of Mangiferin for Research Applications
Principles and Optimization of Conventional Extraction Techniques for Mangiferin (B1668620)
Conventional extraction techniques are foundational in natural product chemistry, relying primarily on the solubility characteristics of the target compound in a chosen solvent. These methods, while sometimes less efficient in terms of time and solvent usage compared to modern approaches, are often simpler to implement and require lower initial investment ijcrt.orgscribd.com.
Solvent extraction is a widely used conventional method for isolating this compound from plant materials. The principle involves dissolving this compound from the solid matrix into a liquid solvent. Key parameters for optimization include the type of solvent, extraction temperature, extraction time, and the solvent-to-raw material ratio ijcrt.orgbrieflands.com.
Researchers have explored various solvents for this compound extraction. Ethanol (B145695), often in aqueous mixtures, is frequently favored due to its effectiveness and relatively low toxicity brieflands.comumn.edunih.gov. For instance, studies have shown that a 66% ethanol solvent can yield high amounts of this compound from mango leaves under optimized conditions brieflands.com. Other solvents like acetone (B3395972) and methanol (B129727) have also been investigated, with mixtures of acetone and water demonstrating high extraction yields in some cases umn.edumdpi.com.
Optimization studies typically employ techniques such as response surface methodology (RSM) to determine the ideal conditions for maximum yield. For example, in batch extraction, parameters like temperature, stirring time, stirring speed, and solute-to-solvent ratio are optimized ijcrt.org.
Table 1: Examples of Solvent Extraction Optimization for this compound
| Source Material | Solvent | Optimal Conditions | This compound Yield | Reference |
| Mango Leaves | 66% Ethanol | 54°C, 88 min, 1:19 solvent-to-leaf powder ratio | 50.68 ± 0.65 mg/g dry leaf powder | brieflands.com |
| Salacia chinensis root | Acetone-Water mixture (40%) | Optimal for UAE, but solvent type significantly affected yield | Highest yield compared to other solvents/mixtures | mdpi.com |
| Curcuma amada | Acetone-water (50:50 v/v) | - | 0.837 mg/g (Maceration Extraction) | scispace.com |
Maceration involves soaking the comminuted plant material in a solvent for a specified period, allowing the soluble components to diffuse into the solvent scribd.com. Percolation, on the other hand, is a continuous process where the solvent slowly passes through a column packed with the plant material, extracting compounds as it flows scribd.com. Both methods are characterized by their simplicity and low investment costs scribd.com.
Optimization of maceration for this compound extraction involves parameters such as solvent concentration, temperature, extraction time, and the solvent-to-powdered leaves ratio brieflands.comresearcher.life. For instance, dynamic maceration has been optimized for this compound extraction from mango leaves, achieving high yields with 66% ethanol at 54°C for 88 minutes, and a solvent-to-leaf powder ratio of 1:19 brieflands.com. While maceration can be time-consuming, it is often favored for its simplicity and reduced solvent consumption compared to traditional methods scribd.combrieflands.com.
Research indicates that while conventional methods like batch extraction and Soxhlet extraction can be effective, they often require larger amounts of solvent and longer extraction times compared to more advanced techniques mdpi.comijcrt.org. For example, Soxhlet extraction of this compound from Mangifera indica leaves yielded 57 mg/g in 5 hours, whereas a conventional batch extraction with water yielded 23 mg/g in 2 hours and 40 minutes ijcrt.org.
Emerging Advanced Extraction Technologies for this compound
Emerging extraction technologies offer significant advantages over conventional methods, including reduced extraction time, lower solvent consumption, and improved extraction efficiency, making them more environmentally friendly and cost-effective mdpi.commdpi.comresearchgate.net.
Supercritical Fluid Extraction (SFE) utilizes a fluid (typically CO2) above its critical temperature and pressure, where it exhibits properties of both a liquid and a gas, allowing it to penetrate the matrix like a gas and dissolve compounds like a liquid researchgate.netresearchgate.net. Supercritical CO2 is widely used due to its non-toxicity, non-flammability, low cost, and moderate critical conditions (31.1°C and 7.4 MPa) researchgate.net.
Optimization of SFE for this compound involves adjusting parameters such as pressure, temperature, and the addition of co-solvents (e.g., ethanol) to enhance solubility and extraction yield researchgate.netmdpi.comnih.govmdpi.com. Studies on mango seed kernels have shown that increasing the co-solvent concentration (ethanol) is the most influential variable for SFE process efficiency nih.gov. Optimal conditions for extracting phenolic compounds, including this compound, from mango seed kernels have been reported at 21.0 MPa, 60°C, and 15% ethanol (w/w) nih.gov. While SFE can offer high-quality extracts, its yield might sometimes be lower than low-pressure solvent extraction, and the cost of manufacturing can be higher researchgate.netmdpi.com.
Table 2: Supercritical Fluid Extraction (SFE) Conditions for this compound-Related Compounds
| Source Material | Pressure (MPa) | Temperature (°C) | Co-solvent (w/w EtOH) | Extraction Yield | Notes | Reference |
| Mango Seed Kernels | 21.0 | 60 | 15% | Not specified for this compound directly, but optimal for overall yield and antioxidant activity | Most influential variable was co-solvent concentration | nih.gov |
| Mango Leaves | 15-25 | 40-60 | Not specified (pure CO2) | 1.20% (optimal conditions) | Focus on overall extract yield | researchgate.net |
| Mango Leaves | 10-40 | 40-50 | 0-20% (methanol/ethanol) | SWE more efficient than subcritical CO2 + ethanol | Focus on phenolic content and antioxidant activity | researchgate.net |
| Mango Leaves | 10-40 | 40-50 | Not specified | Highest yield 2.24% at 30 MPa and 50°C | LPSE yield (9.3%) was higher than SFE (3.6%) | researchgate.net |
Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and plant matrix, leading to rapid heating and increased pressure within the cells, which disrupts cell walls and facilitates the release of compounds into the solvent researchgate.netrjptonline.org. This technique significantly reduces extraction time and solvent consumption rjptonline.orgresearchgate.netsemanticscholar.org.
Key parameters for optimizing MAE include microwave power, extraction time, solvent type and volume, and temperature researchgate.netrjptonline.orgsemanticscholar.org. For instance, optimal conditions for this compound extraction from Mangifera indica leaves using MAE were found to be 900 W microwave power, 5 minutes extraction time, and a solvent-to-raw material ratio of 10 mL/g, achieving a this compound yield of 63.22% researchgate.netsemanticscholar.org. Another study on Curcuma amada found optimal conditions at 550 W microwave power, 50 seconds extraction time, and 80% ethanol as solvent, yielding 1.1156 mg/g of this compound semanticscholar.orgresearchgate.net. MAE has been shown to be efficient, often yielding similar or even higher amounts of this compound in shorter times compared to conventional methods scispace.comresearchgate.netresearchgate.netsemanticscholar.org.
Table 3: Microwave-Assisted Extraction (MAE) Optimization for this compound
| Source Material | Microwave Power | Extraction Time | Solvent | Solvent-to-Material Ratio | This compound Yield | Reference |
| Mangifera indica leaves | 900 W | 5 min | Not specified (likely ethanol/water) | 10:1 (mL/g) | 63.22% | researchgate.netsemanticscholar.org |
| Curcuma amada | 550 W | 50 s | 80% Ethanol | Not specified | 1.1156 mg/g | semanticscholar.orgresearchgate.net |
| Mangifera indica leaves | 272 W | 5 min | Water | 1:20 | 55 mg/g | researchgate.net |
Ultrasound-Assisted Extraction (UAE) utilizes ultrasonic waves to create acoustic cavitation in the solvent, leading to the formation and collapse of bubbles. This phenomenon generates localized high temperatures and pressures, causing cell wall disruption, reduced particle size, and enhanced solvent penetration, thereby increasing the mass transfer of compounds from the plant matrix to the solvent nih.govresearchgate.netactapol.net.
Optimization of UAE for this compound typically involves parameters such as ultrasonic power, temperature, extraction time, and solvent concentration or liquid-to-solid ratio brieflands.comnih.govmdpi.comresearchgate.netblucher.com.bractapol.netdntb.gov.ua. For instance, optimal UAE conditions for this compound from Salacia chinensis root were determined to be 250 W ultrasonic power, 50°C temperature, 40% acetone concentration, and 60 minutes extraction time, yielding approximately 92 mg of this compound per gram of root mdpi.com. From Colombian Criollo mango peel, optimal conditions were 10 minutes and 54°C researchgate.netactapol.net. For mango leaves, optimal conditions were found to be 44% ethanol, a liquid-to-solid ratio of 38:1, and 19.2 minutes extraction time under 200 W ultrasound irradiation, yielding 58.46 ± 1.27 mg/g nih.govdntb.gov.ua. UAE is considered an efficient, cost-effective, and simple alternative to conventional extraction techniques nih.gov.
Table 4: Ultrasound-Assisted Extraction (UAE) Optimization for this compound
| Source Material | Ultrasonic Power | Temperature (°C) | Extraction Time | Solvent/Concentration | Liquid-to-Solid Ratio | This compound Yield | Reference |
| Colombian Criollo mango peel | Not specified | 54 | 10 min | Not specified | Not specified | Higher content | researchgate.netactapol.net |
| Salacia chinensis root | 250 W | 50 | 60 min | 40% Acetone | Not specified | ~92 mg/g | mdpi.com |
| Mangifera indica leaves | 150 W | Not specified | 63 min | 47% Ethanol | 47:1 | 24.15 ± 0.015 mg/g | blucher.com.br |
| Mangifera indica leaves | 200 W | 60 | 19.2 min | 44% Ethanol | 38:1 | 58.46 ± 1.27 mg/g | nih.govdntb.gov.ua |
| Curcuma amada | Not specified | Not specified | Not specified | Acetone-water (50:50 v/v) | Not specified | 1.017 mg/g | scispace.com |
Enzyme-Assisted Extraction (EAE) of this compound
Enzyme-Assisted Extraction (EAE) represents a novel and efficient approach for the liberation of bioactive compounds, including this compound, from plant matrices. Plant phytochemicals can be bound within the cell wall structure through hydrogen or hydrophobic interactions with the polysaccharide-lignin network, making them less accessible to conventional solvents. EAE facilitates the breakdown of these plant cell walls, thereby releasing the trapped bioactive molecules.
The primary enzymes employed in EAE include cellulases, pectinase, hemicellulase, amylase, and glucosidase. This methodology offers several advantages, such as suitability for heat-sensitive compounds, higher specificity, improved extraction efficiency, and a more environmentally friendly profile compared to traditional methods. Research has explored the potential of enzymatic pretreatment to enhance the recovery of phenolic compounds, including this compound, from mango peels. Studies have shown that EAE, particularly when combined with techniques like ultrasound-assisted extraction (UAE), can lead to higher total phenolic content in extracts, indicating its promise for this compound extraction. For instance, mango peel extracts pretreated with a 3.3% alcalase enzyme at specific conditions (pH 5.5, 63 °C for 110 min, 90 Watt ultrasound power) showed the highest total phenolic contents.
Chromatographic Separation Techniques for this compound Isolation and Purification
Chromatographic techniques are indispensable for the effective isolation and purification of this compound from complex plant extracts, enabling the attainment of research-grade purity.
High-Performance Liquid Chromatography (HPLC) for Preparative this compound Isolation
High-Performance Liquid Chromatography (HPLC) is a powerful and widely utilized technique for both analytical determination and preparative isolation of this compound due to its high separation efficiency. It allows for the precise separation of this compound from other co-extracted compounds based on their differential interactions with the stationary and mobile phases.
Typical conditions for this compound isolation via reversed-phase HPLC often involve C18 analytical columns (e.g., Hypersil™ ODS C18, Shimadzu VP-OD5 C18) with varying dimensions. nih.gov Mobile phases commonly consist of mixtures of methanol or acetonitrile (B52724) with an aqueous acid (e.g., 0.1% formic acid or 0.5% acetic acid). nih.gov Detection is typically performed using UV/Vis detectors at specific wavelengths such as 254 nm, 278 nm, or 318 nm, where this compound exhibits strong absorption. nih.gov Flow rates generally range from 0.6 mL/min to 1 mL/min, and column temperatures are often maintained around 25 °C. nih.gov
Table 1: Representative HPLC Conditions for this compound Analysis and Isolation
| Parameter | Condition 1 | Condition 2 nih.gov | Condition 3 | Condition 4 |
| Column | Hypersil™ ODS C18 (4.6 × 100 mm; 3.5 μm) | C-18 column (4.6 × 50 mm, 5 µm) | RP18 (Superspher 100, 250 mm x 4.6 mm; 5 µm) | Shimadzu, VP-OD5 C18 (150 × 4.6 mm, i.d. 4 μm) |
| Mobile Phase | Chloroform: Acetone: Formic Acid (8:1.5:0.5) | Acetonitrile: Acetic Acid 0.5% (1:1 v/v) | Methanol: Acetic Acid 2.5% (28/72 v/v) | 2% Acetic Acid (A), Acetonitrile (B) Gradient |
| Flow Rate | 1 mL/min | 0.6 mL/min | 1 mL/min | 0.6 mL/min |
| Detection Wavelength | 278 nm | 318 nm | UV/VIS detector, not specified | 254 nm |
| Column Temperature | Room Temperature | 25 °C | Room Temperature | Not specified, but system had column oven |
| Injection Volume | 10 μL | 5 µL | Not specified | 5 μL |
Successful preparative HPLC isolation has yielded this compound with high purities. For instance, this compound obtained from mango leaves using ultrasonic extraction followed by liquid-liquid fractionation and HPLC achieved a purity of 94.2%. nih.gov Another study reported obtaining this compound with 98.40% purity through a combined MPLC and preparative HPLC approach.
Countercurrent Chromatography (CCC) for this compound Purification
Countercurrent Chromatography (CCC), including High-Speed Countercurrent Chromatography (HSCCC), is a liquid-liquid partition chromatographic technique that operates without a solid support matrix. This unique feature eliminates irreversible adsorption of the sample onto a stationary phase, leading to high sample recovery and reduced sample loss. CCC is particularly advantageous for the preparative separation of natural products due to its high resolution, reproducibility, and scalability.
Various two-phase solvent systems have been successfully employed for this compound purification using CCC. Examples include:
n-butanol–water (1:1, v/v)
Ethyl acetate (B1210297)–water–[C4mim][PF6] (5:5:0.2 v/v)
Ethyl acetate–n-butanol–water (4:1:5, v/v/v)
Ethyl acetate–isopropanol–water (3:2:5, v/v)
Research findings demonstrate the efficacy of CCC in isolating high-purity this compound. For example, from 600 mg of a partially purified extract of Anemarrhena asphodeloides, 292.8 mg of this compound with a purity of 99.5% was obtained using HSCCC coupled with on-line HPLC-DAD for purity monitoring. Another study purified 70.6 mg of this compound with 98.1% purity from 150 mg of crude extract of Rhizoma anemarrhenae using HSCCC with ionic liquids as a solvent system modifier. Efficient purification of this compound from mango fruit peel by combining macroporous resin chromatography with optimized HSCCC has also been reported, yielding this compound with 99.13% purity from a 250 mg sample.
Table 2: this compound Purification by Countercurrent Chromatography (CCC)
| Source Material | Crude Extract Amount (mg) | This compound Yield (mg) | Purity (%) | Solvent System | Reference |
| Anemarrhena asphodeloides | 600 | 292.8 | 99.5 | n-butanol–water (1:1, v/v) | |
| Rhizoma anemarrhenae | 150 | 70.6 | 98.1 | Ethyl acetate–water–[C4mim][PF6] (5:5:0.2 v/v) | |
| Mango fruit peel (LPM peel) | 250 | 74.3 | 99.13 | Ethyl acetate–n-butanol–water (4:1:5, v/v/v) | |
| Anemarrhena asphodeloides | 957 (methanolic extract) | 22.5 | >95 | Ethyl acetate–isopropanol–water (3:2:5, v/v) |
Flash Chromatography and Medium Pressure Liquid Chromatography (MPLC) for this compound
Flash Chromatography and Medium Pressure Liquid Chromatography (MPLC) serve as valuable tools in the purification workflow of natural products, particularly for handling larger quantities of crude extracts. MPLC operates at pressures between atmospheric pressure and HPLC, utilizing packing materials with larger particle sizes, which allows for higher flow rates and larger sample capacities compared to analytical HPLC.
Purity Assessment and Characterization of Isolated this compound for Research Grade Samples
For research applications, the purity and accurate characterization of isolated this compound are paramount to ensure reliable experimental results and to understand its intrinsic properties.
Purity Assessment: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a standard and highly effective method for assessing the purity of isolated this compound. HPLC-DAD allows for the evaluation of peak purity by comparing UV spectra across different parts of the this compound peak, ensuring no co-eluting impurities are present. Thin Layer Chromatography (TLC) can also be used as a preliminary purity assessment technique, often employing silica (B1680970) gel plates and specific mobile phases.
Characterization of Isolated this compound: The structural elucidation and confirmation of isolated this compound typically involve a combination of spectroscopic techniques:
Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to confirm the characteristic absorption profile of this compound, often detected at wavelengths around 254 nm, 278 nm, or 318 nm.
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the this compound molecule, confirming its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): These techniques are crucial for detailed structural identification, providing insights into the arrangement of hydrogen and carbon atoms within the this compound molecule. The NMR spectral data of isolated this compound are compared with reported literature values for confirmation.
Mass Spectrometry (MS), including Electrospray Ionization Mass Spectrometry (ESI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS): MS provides information on the molecular weight and fragmentation patterns of this compound, which are characteristic of its structure. For example, LC-MS analysis of purified this compound has confirmed the presence of the [M-H]⁻ ion at m/z 421.0, indicating a molecular weight of 422. Furthermore, characteristic C-glycoside xanthone (B1684191) typical product ions at m/z 403.0 [M-H₂O]⁻, 331.0 [M-C₃H₆O₃]⁻, and 301.0 [M-C₄H₈O₄]⁻ are detected in LC-MS₂ chromatograms, consistent with its proposed mechanistic fragmentation pathway.
These comprehensive analytical techniques collectively ensure the high purity and accurate structural identification of this compound, making it suitable for advanced research applications.
Sophisticated Analytical Techniques for Mangiferin Identification, Quantification, and Structural Characterization in Research Matrices
Spectroscopic Methodologies for Mangiferin (B1668620) Analysis
Spectroscopic techniques are fundamental for the initial identification and detailed structural elucidation of this compound, offering insights into its electronic transitions, functional groups, and molecular architecture.
UV-Vis spectrophotometry is a widely employed technique for the quantification of this compound due to its characteristic absorption properties in the ultraviolet and visible regions of the electromagnetic spectrum. This compound typically exhibits strong absorption maxima, which are utilized for its detection and quantification. For instance, this compound has been reported to show significant peaks at wavelengths such as 262 nm, 314 nm, and 365 nm mdpi.comsemanticscholar.org. Another study reported a maximum absorbance at 319 nm cabidigitallibrary.org.
The linearity of UV-Vis methods for this compound quantification has been demonstrated across various concentration ranges. A linear relationship with a correlation coefficient (R²) of 0.9968 was observed for this compound concentrations ranging from 5-50 µg/mL cabidigitallibrary.org. Similarly, a method for this compound quantification in microspheres showed good linearity in the 5-25 µg/mL range, with correlation coefficients ranging from 0.896 to 0.989 at different wavelengths (e.g., 364.5 nm, 370 nm, 378 nm, and 265 nm) researchgate.net. This technique is valued for its simplicity, speed, accuracy, and reproducibility in determining this compound content in extracts, such as those from mango leaves cabidigitallibrary.org.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound and its derivatives, providing detailed information about the connectivity and spatial arrangement of atoms within the molecule. Both one-dimensional (1H and 13C NMR) and two-dimensional (2D NMR) techniques, such as correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond correlation (HMBC), are routinely applied nih.govutm.my.
Characteristic NMR spectral data for this compound (dissolved in DMSO-d6) include distinct proton and carbon chemical shifts that confirm its C-glycosyl xanthone (B1684191) structure. For instance, the 1H NMR spectrum of this compound typically shows signals for the aromatic protons, hydroxyl protons, and the protons of the glucose moiety. Key signals include a singlet at δ 13.77 ppm for the C-1-OH proton, singlets for other hydroxyl protons (C-3-OH, C-6-OH, C-7-OH) around δ 10.43 ppm, and aromatic protons at δ 7.38 ppm (H-8), δ 6.86 ppm (H-5), and δ 6.37 ppm (H-4) mdpi.com. The anomeric proton of the glucose moiety appears as a doublet around δ 4.59 ppm (J = 9.8 Hz, glc-H-1) mdpi.com. Other glucose protons resonate in the δ 3.09-4.86 ppm range mdpi.commdpi.com.
The 13C NMR spectrum provides further structural confirmation, with characteristic signals for the xanthone skeleton and the glucose carbons. Typical 13C NMR shifts for this compound (in DMSO-d6) include signals at δ 162.28 (C-1), δ 108.10 (C-2), δ 164.31 (C-3), δ 93.8 (C-4), δ 103.11 (C-5), δ 154.49 (C-6), δ 144.20 (C-7), δ 108.57 (C-8), and the carbonyl carbon at δ 179.58 (C=O) doi.org. The glucose carbons show signals such as δ 73.57 (C-1′), δ 71.12 (C-2′), δ 79.47 (C-3′), δ 70.73 (C-4′), δ 82.05 (C-5′), and δ 61.97 (C-6′) doi.org. The C-linkage of the sugar is clearly visible through the absence of typical fragmentation signals for O-glycoside analogs and specific chemical shifts mdpi.com.
The following table summarizes characteristic NMR data for this compound:
| Proton/Carbon Assignment | Chemical Shift (δ, ppm) in DMSO-d6 | Multiplicity/Type | Coupling Constant (J, Hz) | Reference |
| 1-OH | 13.77 | s | - | mdpi.comdoi.org |
| 3-OH, 6-OH, 7-OH | 10.43 | s | - | mdpi.com |
| H-8 | 7.38 | s | - | mdpi.comdoi.org |
| H-5 | 6.86 | s | - | mdpi.comdoi.org |
| H-4 | 6.37 | s | - | mdpi.comdoi.org |
| Glc-H-1 | 4.59 | d | 9.8 | mdpi.comdoi.org |
| Glc-H-2 | 4.05 | t | 9.3 | mdpi.comdoi.org |
| Glc-H-6a | 3.69 | d | 11.9 | mdpi.comdoi.org |
| Glc-H-6b | 3.41 | dd | 11.8, 6.0 | mdpi.com |
| Glc-H-3, Glc-H-4, Glc-H-5 | 3.09-3.24 | m | - | mdpi.com |
| C-1 | 162.28 | - | - | doi.org |
| C-2 | 108.10 | - | - | doi.org |
| C-3 | 164.31 | - | - | doi.org |
| C-4 | 93.8 | - | - | doi.org |
| C-5 | 103.11 | - | - | doi.org |
| C-6 | 154.49 | - | - | doi.org |
| C-7 | 144.20 | - | - | doi.org |
| C-8 | 108.57 | - | - | doi.org |
| C=O | 179.58 | - | - | doi.org |
| Glc-C-1' | 73.57 | - | - | doi.org |
| Glc-C-2' | 71.12 | - | - | doi.org |
| Glc-C-3' | 79.47 | - | - | doi.org |
| Glc-C-4' | 70.73 | - | - | doi.org |
| Glc-C-5' | 82.05 | - | - | doi.org |
| Glc-C-6' | 61.97 | - | - | doi.org |
Mass spectrometry (MS) is a powerful analytical technique for the identification, quantification, and structural characterization of this compound, particularly when coupled with chromatographic separation. It provides information on the molecular weight, elemental composition, and fragmentation patterns of the compound. This compound has a molecular formula of C19H18O11 and a molecular weight of 422.34 Da nih.govuni.lulabsolu.cabiotech-asia.org.
Liquid Chromatography-Mass Spectrometry (LC-MS) is widely used for the comprehensive profiling of this compound in complex biological and plant matrices. This hyphenated technique combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry, enabling the detection and quantification of this compound even at low concentrations.
Ultra-high performance liquid chromatography (UHPLC) coupled with quadrupole exactive orbitrap high-resolution mass spectrometry (HRMS) is a particularly effective approach for profiling this compound and its metabolites nih.govacs.org. This method allows for the acquisition of raw data under both positive and negative full-scan/dd MS² modes, facilitating the identification of known and unknown compounds nih.govacs.org. For instance, LC-MS has been used to profile this compound metabolites in rat plasma, urine, feces, and liver microsomes, revealing various metabolic transformations such as deglucosylation, dehydroxylation, methylation, glucuronidation, and sulfation nih.gov.
Tandem mass spectrometry (MS/MS) provides crucial structural information about this compound through the analysis of its fragmentation patterns. By subjecting the precursor ion of this compound to collision-induced dissociation (CID), characteristic product ions are generated, which aid in confirming its identity and elucidating its structure.
In negative ion mode, this compound ([M-H]⁻ at m/z 421.07620) exhibits several fragment ions. Common losses include a neutral loss of H₂O, resulting in an ion at m/z 403 [M-H-18]⁻ acs.orgnih.gov. Further fragmentation can lead to ions at m/z 331, m/z 313, m/z 301, m/z 285, m/z 271, m/z 259, m/z 243, m/z 227, and m/z 215 acs.orgnih.gov. The fragment ion at m/z 259 is particularly significant as it corresponds to the loss of a glucose unit (C₆H₁₀O₅, 162 Da) from this compound, which also represents the molecular ion of norathyriol (B23591) (an aglycone of this compound) acs.orgnih.gov. Subsequent cleavages of norathyriol can yield ions corresponding to trihydroxyxanthone (m/z 243) and dihydroxyxanthone (m/z 227) acs.orgnih.gov.
In positive ion mode, this compound ([M+H]⁺ at m/z 423.09116) also shows characteristic fragment ions. These include m/z 405 [M+H-18]⁺ (loss of H₂O), m/z 387 (further loss of H₂O), m/z 303, m/z 273, m/z 245, and m/z 229 acs.orgnih.govresearchgate.net. The fragmentation of the C-glycosidic unit can lead to a loss of 120 mass units, resulting in an ion at m/z 303 researchgate.net.
The following table summarizes common MS/MS fragmentation patterns for this compound:
| Ionization Mode | Precursor Ion (m/z) | Fragment Ions (m/z) | Neutral Loss (Da) | Interpretation | Reference |
| Negative | 421 ([M-H]⁻) | 403 | 18 (H₂O) | Loss of water | acs.orgnih.gov |
| 313 | - | Aglycone fragmentation via RDA cleavage | mdpi.com | ||
| 301 | - | - | acs.orgnih.gov | ||
| 285 | - | Loss of C₃H₆O₃ + H₂O and CO | acs.orgnih.gov | ||
| 271 | - | Loss of CH₂O from m/z 301 | acs.orgnih.gov | ||
| 259 | 162 (C₆H₁₀O₅) | Loss of glucose unit (norathyriol) | acs.orgnih.gov | ||
| 243 | - | Further cleavage of norathyriol (trihydroxyxanthone) | acs.orgnih.gov | ||
| 227 | - | Further cleavage of norathyriol (dihydroxyxanthone) | acs.orgnih.gov | ||
| Positive | 423 ([M+H]⁺) | 405 | 18 (H₂O) | Loss of water | acs.orgnih.gov |
| 387 | 36 (2xH₂O) | Subsequent loss of two water units | acs.orgresearchgate.net | ||
| 303 | 120 | Fragmentation in C-glycosidic unit | acs.orgresearchgate.netresearchgate.net | ||
| 273 | - | Loss of CH₂O from m/z 303 | acs.orgnih.govresearchgate.net | ||
| 245 | - | Further cleavage (trihydroxyxanthone) | acs.orgnih.gov | ||
| 229 | - | Further cleavage (dihydroxyxanthone) | acs.orgnih.gov |
Mass Spectrometry (MS) Applications in this compound Research
Chromatographic Methodologies for this compound Separation and Quantification
Chromatographic methodologies are essential for the effective separation, purification, and accurate quantification of this compound from complex matrices, such as plant extracts and biological samples. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly utilized techniques.
High-Performance Liquid Chromatography (HPLC) is widely used for the quantitative determination of this compound. Reversed-phase HPLC (RP-HPLC) with C18 columns is a common setup biotech-asia.orgrjptonline.orgunpatti.ac.idmdpi.com. Mobile phases typically consist of mixtures of organic solvents (e.g., acetonitrile (B52724), methanol) and aqueous solutions (e.g., water with formic acid or phosphate (B84403) buffer), often in a gradient or isocratic elution mode biotech-asia.orgrjptonline.orgunpatti.ac.idmdpi.com. Detection is frequently carried out using UV-Vis detectors at wavelengths such as 254 nm or 258 nm, where this compound exhibits strong absorbance biotech-asia.orgrjptonline.orgmdpi.com.
For example, an RP-HPLC method for this compound determination in Mangifera indica utilized a Lichrospher® 100 RP-18e column (5 µm) with an isocratic mobile phase of acetonitrile and potassium dihydrogen orthophosphate buffer (pH 2.5-2.8) at a detection wavelength of 254 nm. This method showed linearity in the range of 15.0-1000 µg/mL biotech-asia.org. Another HPLC method for this compound quantification in Mangifera indica leaves used a Phenomenex Kinetex® 5 microns C18 column with a mobile phase of 10 mM phosphate buffer (pH 2.4) and 0.1% triethylamine (B128534) in acetonitrile (90:10% v/v) at a flow rate of 1.3 mL/min, detected at 258 nm rjptonline.org. HPLC-DAD (Diode Array Detector) has also been applied for this compound quantification in Mangifera indica leaves, with content ranging from 0.96 g to 3.00 g per 100 g of dry leaves across different varieties tandfonline.com.
Ultra-Performance Liquid Chromatography (UPLC) offers enhanced speed, resolution, and sensitivity compared to conventional HPLC, making it suitable for rapid and precise analysis of this compound, especially in biological matrices. UPLC-MS/MS methods are frequently developed for the quantification of this compound in plasma samples, often employing C18 reversed-phase columns researchgate.netnih.govnih.gov.
A UHPLC-MS/MS method for this compound quantification in human plasma utilized an Acquity C18 BEH column (50 × 2.1 mm, 1.7 µm) with mobile phases of acetonitrile and 0.1% formic acid with 20 mM ammonium (B1175870) formate (B1220265) in water. This method was sensitive, rapid, and high-throughput mdpi.com. Another UPLC-MS/MS method for this compound in rat plasma used a Zorbax SB-C18 column (150 x 2.1 mm, 3.5 µm) with an eluent of acetonitrile-0.05% formic acid in water (18:82, v/v), achieving a lower limit of quantification of 1 ng/mL and linearity over 1-250 ng/mL researchgate.net. Simultaneous determination of this compound and neothis compound (B1678171) in rat plasma has also been achieved using UPLC-MS/MS on an Acquity UPLC BEH C18 column, with MRM transitions of m/z 423.2→303.1 for this compound researchgate.net.
Thin Layer Chromatography (TLC) , particularly HPTLC (High-Performance Thin Layer Chromatography), is also used for the qualitative and quantitative analysis of this compound. TLC densitometry methods have been developed for this compound quantification in plant extracts, offering linearity and good validation parameters. A common mobile phase for TLC separation of this compound is a combination of ethyl acetate (B1210297), methanol (B129727), formic acid, and deionized water (8:2:1:1 v/v/v/v) dergipark.org.tr. HPTLC chromatograms of this compound typically show a peak with an Rf value around 0.48, detected at 320 nm ssru.ac.th.
The following table summarizes typical chromatographic parameters for this compound analysis:
| Technique | Column Type/Dimensions | Mobile Phase | Flow Rate | Detection Wavelength/Mode | Linearity Range | Reference |
| HPLC | Lichrospher® 100 RP-18e (5 µm) | Acetonitrile : Potassium dihydrogen orthophosphate buffer (pH 2.5-2.8) | - | 254 nm | 15.0-1000 µg/mL | biotech-asia.org |
| HPLC | Phenomenex Kinetex® 5 microns C18 (250 x 4.6mm) | 10mM phosphate buffer pH-2.4 + 0.1% triethylamine : Acetonitrile (90:10% v/v) | 1.3 mL/min | 258 nm | 100 ng/mL - 25 µg/mL | rjptonline.org |
| HPLC | Shimadzu, VP-OD5 C18 (150 × 4.6 mm, i.d. 4 μm) | - | - | 254 nm | - | mdpi.com |
| RP-HPLC | Purospher RP-18 endcapped (25 cm × 4.6 mm i.d., 5 µm) | Methanol : Phosphoric acid 0.1% (v/v) (31:69) | 0.8 mL/min | 258 nm | r²=0.998 | unpatti.ac.id |
| UPLC | Acquity C18 BEH (50 × 2.1 mm, 1.7 µm) | Acetonitrile : 0.1% formic acid with 20 mM ammonium formate in water | - | MS/MS (ESI-) | - | mdpi.comnih.gov |
| UPLC-MS/MS | Zorbax SB-C18 (150 x 2.1 mm, 3.5 µm) | Acetonitrile : 0.05% formic acid in water (18:82, v/v) | - | ESI- (MRM) | 1-250 ng/mL | researchgate.net |
| UPLC-MS/MS | Acquity UPLC BEH C18 | 0.1% formic acid in water : Acetonitrile (88:12, v/v) | 0.7 mL/min | ESI- (MRM) | 5-2000 ng/mL (this compound) | researchgate.net |
| UPLC | HSS T3 column (2.1 mm×100 mm, 1.8 μm) | 0.03% phosphoric acid solution : Acetonitrile (gradient) | - | 192 and 210 nm | 8.80-175.6 µg·mL⁻¹ | magtechjournal.com |
| TLC | Silica (B1680970) gel 60F254 | Ethyl acetate : Methanol : Formic acid : Deionized water (8:2:1:1 v/v/v/v) | - | Densitometry (320 nm) | 199.98-600.00 ng/spot (r=0.999) | dergipark.org.trssru.ac.th |
High-Performance Liquid Chromatography (HPLC) with Various Detection Modalities for this compound
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of this compound due to its robustness, versatility, and ability to separate complex mixtures. Reversed-phase HPLC (RP-HPLC) is particularly common for this compound analysis, often employing C18 columns. Detection is typically achieved using UV or photodiode array (PDA) detectors, leveraging this compound's characteristic absorbance in the UV region, commonly around 254 nm or 258 nm cmu.ac.thunpatti.ac.idbiotech-asia.orgnih.govrjptonline.orgthaiscience.infomdpi.comresearchgate.net.
Various mobile phase compositions have been optimized for effective separation. Common systems include mixtures of acetonitrile or methanol with acidic aqueous solutions, such as phosphoric acid or formic acid, to improve peak shape and resolution cmu.ac.thunpatti.ac.idbiotech-asia.orgnih.govrjptonline.orgthaiscience.inforesearchgate.net. For instance, a mobile phase of phosphate buffer and acetonitrile (85:15 v/v) with detection at 254 nm has been used, yielding a linearity range of 30 to 360 µg/mL and a correlation coefficient (r) of 0.9994 cmu.ac.th. Another method utilized methanol: 0.1% phosphoric acid (31:69 v/v) with detection at 258 nm, demonstrating linearity (r²=0.998), precision (%RSD=0.649%), and an LOD of 0.544 µg/mL unpatti.ac.id. A different approach employed 0.1% formic acid: acetonitrile (87:13) as a mobile phase with a flow rate of 1.5 mL/min and detection at 256 nm, achieving a correlation coefficient greater than 0.999 for a linearity range of 20–140 ppm nih.govphcogres.com.
Table 1: Representative HPLC Parameters and Validation Data for this compound Analysis
| Parameter | Method 1 cmu.ac.th | Method 2 unpatti.ac.id | Method 3 nih.govphcogres.com | Method 4 rjptonline.org |
| Column | Mightysil C18 (5 µm, 4.6 × 250 mm) | Purospher® STAR RP-18 endcapped (5 µm, 4.6 × 250 mm) | Kinetex XB-C18 | Phenomenex Kinetex® 5 microns C18 (250 x 4.6mm) |
| Mobile Phase | Phosphate buffer: Acetonitrile (85:15 v/v) | Methanol: 0.1% Phosphoric acid (31:69 v/v) | 0.1% Formic acid: Acetonitrile (87:13) | 10mM phosphate buffer pH-2.4 + 0.1% triethylamine: Acetonitrile (90:10 v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.5 mL/min | 1.3 mL/min |
| Detection Wavelength | 254 nm | 258 nm | 256 nm | 258 nm |
| Linearity Range | 30–360 µg/mL | Not specified (r²=0.998) | 20–140 ppm | 100 ng/mL – 25 µg/mL |
| Correlation Coefficient (r or r²) | 0.9994 | 0.998 | >0.999 | 0.999 |
| LOD | Not specified | 0.544 µg/mL | Not specified | Not specified |
| LOQ | Not specified | 1.633 µg/mL | Not specified | Not specified |
| Precision (%RSD) | ≤ 2 (system suitability) cmu.ac.th | 0.649% | Intra-day & Inter-day < 1% nih.gov | Not specified (robustness met criteria) rjptonline.org |
| Accuracy (% Recovery) | Not specified (validated) cmu.ac.th | 10.67% (reported, likely error in snippet) unpatti.ac.id | 100.47–100.99% nih.gov | Not specified (validated) rjptonline.org |
Ultra-High Performance Liquid Chromatography (UHPLC) for Rapid this compound Analysis
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including faster analysis times, improved resolution, and enhanced sensitivity, primarily due to the use of smaller particle size stationary phases and higher operating pressures. UHPLC is particularly valuable for rapid analysis and for handling complex biological matrices where high throughput is required phcog.commdpi.com.
UHPLC is frequently coupled with mass spectrometry (MS) for the determination of this compound, especially in pharmacokinetic and tissue distribution studies. A rapid UHPLC-MS/MS method has been developed for the simultaneous determination of this compound and other compounds in rat plasma and tissues phcog.com. This method utilized a C18 BEH column with a mobile phase consisting of acetonitrile and 0.1% formic acid with 20 mM ammonium formate in water mdpi.com. The method demonstrated good linearity over a concentration range of 5–1000 ng/mL, with coefficients of determination (R²) ≥ 0.99, and a lower limit of quantification (LLOQ) of 5 ng/mL mdpi.com. The intra-day precision (RSD) and accuracy at the LLOQ were within acceptable criteria (8.28% RSD and 95.74% accuracy) mdpi.com.
Table 2: UHPLC-MS/MS Parameters for this compound Analysis
| Parameter | Details mdpi.com |
| System | Acquity H-Class UPLC XEVO-TQD system (Waters) |
| Column | Acquity C18 BEH (50 × 2.1 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile (A) and 0.1% (v/v) formic acid with 20 mM ammonium formate in water (B) |
| Detection | Triple-quadrupole mass spectrometry (MS/MS) |
| Linearity Range | 5–1000 ng/mL |
| Correlation Coefficient (R²) | ≥ 0.99 |
| LLOQ | 5 ng/mL |
| Intra-day Precision (RSD) | 8.28% |
| Accuracy | 95.74% |
Gas Chromatography (GC) Considerations for this compound Derivatives
Gas Chromatography (GC) is typically employed for the analysis of volatile or semi-volatile compounds. As this compound is a relatively large, polar C-glycosylxanthone, it is not directly amenable to GC analysis without prior derivatization. Derivatization, such as silylation, is necessary to increase its volatility and thermal stability for GC analysis.
While direct GC analysis of this compound is uncommon, GC-Mass Spectrometry (GC-MS) has been utilized to analyze volatile compounds present in extracts where this compound is also a major component. For example, GC-MS has been used to identify volatile compounds in mango stem bark extracts, which also contain this compound as a predominant non-volatile polyphenol researchgate.net. This technique is more suited for profiling the volatile metabolome of a plant material rather than for direct quantification of this compound itself.
Electrophoretic Techniques for this compound and Glycoside Analysis
Electrophoretic techniques, particularly Capillary Electrophoresis (CE), offer an alternative for the separation and analysis of this compound and its glycosides. CE provides high separation efficiency, low sample and reagent consumption, and rapid analysis times. Capillary Zone Electrophoresis (CZE) is a common mode used for this compound.
A CZE method for this compound analysis from Mangifera indica bark and leaves utilized an electrolytic buffer containing 0.05 M borate (B1201080) buffer (pH 7.4) with methanol (1:0.3, v/v) nih.gov. An ideal this compound electropherogram showed a migration time of approximately 10.50 min nih.gov. The method demonstrated good linearity in the range of 5–1000 µg/mL, with a detection limit of 1.5 µg/mL nih.gov. Repeatability tests showed relative standard deviations (RSDs) for both intra- and inter-day migration time and peak area less than 4% nih.gov. Accuracy of quantitation was high, ranging from 99.00% to 99.38% nih.gov. CE has also been used to confirm the interaction between this compound and enzymes like tyrosinase, indicating complex formation nih.gov.
Table 3: Capillary Electrophoresis Parameters and Validation Data for this compound Analysis
| Parameter | Details nih.gov |
| System | Capillary Electrophoresis (CZE) |
| Capillary | Quartz capillary (Leff./Ltol. = 50/60 cm, ID = 75 µm) pharmjournal.ru |
| Electrolytic Buffer | 0.05 M Borate buffer, pH 7.4 with Methanol (1:0.3, v/v) |
| Migration Time | ~10.50 min |
| Linearity Range | 5–1000 µg/mL |
| Detection Limit (LOD) | 1.5 µg/mL |
| Repeatability (RSD) | Intra- and Inter-day < 4% (migration time & peak area) |
| Accuracy | 99.00–99.38% |
Hyphenated Techniques for Comprehensive this compound Profiling
Hyphenated techniques combine the separation power of chromatography or electrophoresis with the identification and structural elucidation capabilities of spectroscopic detectors, most notably mass spectrometry. These techniques are indispensable for comprehensive profiling of this compound in complex matrices, allowing for its unambiguous identification, quantification, and the characterization of related compounds or metabolites.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is the most prominent hyphenated technique for this compound analysis. It offers high sensitivity and specificity, crucial for trace analysis in biological samples or complex plant extracts phcogres.comphcog.commdpi.comresearchgate.net. The mass spectrometer can operate in various modes (e.g., positive or negative ion mode, full scan, selected ion monitoring (SIM), or multiple reaction monitoring (MRM)) to detect this compound and its derivatives based on their molecular ions and fragmentation patterns.
For this compound, LC-MS/MS analysis has confirmed its presence with an M/Z value of 421 nih.govphcogres.com. In some studies, this compound has been detected with a pseudomolecular ion at m/z 423 (M+1)+ in positive ion mode researchgate.net. LC-MS/MS is routinely used for pharmacokinetic studies, enabling the quantification of this compound in plasma and tissues phcog.commdpi.com. It is also employed for the identification of this compound derivatives such as homothis compound (B191416) (this compound monomethyl derivative) and di-methylthis compound, using their specific pseudomolecular ions and MS² fragmentation patterns nih.gov.
Table 4: Representative Hyphenated Technique Parameters for this compound Analysis
| Parameter | LC-MS/MS (UHPLC-MS/MS) phcog.commdpi.com | LC-MS (General) researchgate.net | HPLC-PDA-MS (Profiling) nih.gov |
| Separation Method | UHPLC | LC | HPLC |
| Column | Acquity C18 BEH (50 × 2.1 mm, 1.7 µm) | Phenomenex C18 | Not specified (C18 generally used) |
| Mobile Phase | Acetonitrile / 0.1% Formic acid with 20 mM Ammonium formate in water | Acetonitrile / Aqueous formic acid (0.5%) | 0.05% Formic acid in solvent system |
| Flow Rate | Not specified (optimized for UHPLC) | Not specified | 0.4 mL/min |
| Detection | Triple-quadrupole mass spectrometry (MS/MS) | Electron spray mass selective detector | PDA-ESI-ToF-MS and MSⁿ experiments |
| Ionization Mode | Not specified (typically ESI) | Positive ion mode | Both positive and negative mass conditions (negative preferred for phenols) |
| Characteristic Ions/M/Z | M/Z 421 nih.govphcogres.com | m/z 423 (M+1)+ researchgate.net | This compound: [M-H]⁻ m/z 421.1 nih.gov |
| Application | Pharmacokinetics, tissue distribution | Quantification in extracts/formulations | Identification and characterization of xanthone derivatives |
Advanced Investigations into the Preclinical Pharmacological Activities and Molecular Mechanisms of Mangiferin
Antioxidant Mechanisms of Mangiferin (B1668620) at the Cellular Level
This compound's robust antioxidant capacity is a cornerstone of its therapeutic potential, operating through multiple cellular mechanisms to combat oxidative stress. bsmiab.orgmdpi.com
Free Radical Scavenging Capabilities of this compound
This compound directly neutralizes free radicals, including reactive oxygen species (ROS), playing a crucial role in maintaining cellular redox balance. mdpi.commdpi.complos.org Its C-glycosylxanthone structure, rich in polyhydroxy components, contributes significantly to its ability to scavenge free radicals. spandidos-publications.com Studies have shown that this compound can directly bind to ferric iron, thereby neutralizing free radicals independently of the Nrf2 pathway. bsmiab.org It effectively reduces lipid peroxidation, a key indicator of oxidative damage, and protects cells from hydrogen peroxide (H₂O₂)-induced oxidative stress. mdpi.complos.orgnih.govnih.gov In vitro, this compound has demonstrated significant free radical scavenging activity, with an IC₅₀ value of 12.12 µg/mL in the ABTS assay. its.ac.id Furthermore, purified this compound has shown superior DPPH free-radical scavenging capacities and ferric reducing ability of plasma (FRAP) compared to L-ascorbic acid (Vitamin C) or Trolox. nih.gov
Modulation of Endogenous Antioxidant Enzyme Systems by this compound (e.g., SOD, CAT, GSH)
This compound significantly modulates and enhances the activity of endogenous antioxidant enzyme systems, which are vital for cellular defense against oxidative damage. It upregulates key enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPx), glutathione S-transferase (GST), and increases the levels of reduced glutathione (GSH). bsmiab.orgmdpi.complos.orgnih.govresearchgate.netresearchgate.netdovepress.comsemanticscholar.org
Table 1: Effects of this compound on Endogenous Antioxidant Enzymes in Preclinical Models
| Enzyme/Molecule | Model | This compound Dose/Concentration | Observed Effect | Reference |
| SOD, CAT, GPx, GST, GSH | Liver (iron-dextran-treated Wistar rats) | 40 mg/kg for 7 days | Upregulated | bsmiab.org |
| SOD, CAT, GPx, GST, GSH | Liver (STZ-treated SD rats) | 40 mg/kg for 28 days | Alleviated levels, reduced MDA | bsmiab.org |
| SOD, GSH, CAT | Liver (STZ-treated Wistar albino rats) | 20 mg/kg for 20 days | Upregulation, downregulation of MDA | bsmiab.org |
| SOD, GSH-PX, CAT | Alcohol-treated SD rats | 50–100 mg/kg | Upregulated levels, decreased ROS and MDA | bsmiab.org |
| GSH, SOD, CAT | STZ-induced male albino rats | 50 and 100 mg/kg orally for 15 days | Increased contents | bsmiab.org |
| CAT, SOD, GST, GPX, GRD | Pb(NO₃)₂-induced male albino mice | 100 mg/kg for 6 days | Increased levels, reduced MDA and ROS | bsmiab.org |
| SOD, CAT, GST, GPx, GR | Kidney tissues (in vitro/in vivo) | Varied | Enhanced activities, reduced ROS/MDA | mdpi.com |
| GSH, CAT, SOD, GR, GPx, Vitamin E, Vitamin C | General | Varied | Increased concentration | nih.gov |
| SOD | Doxorubicin-treated rats | 50 and 100 mg/kg | Increased cardiac tissue levels | nih.gov |
| GSH, GST, SOD, CAT | Hepatic (CdCl₂-induced Swiss albino mice) | 2.5 mg/kg | Significant increase, declined lipid peroxidation | researchgate.net |
| SOD, CAT, GPx, GSH | Liver and kidney (STZ-induced diabetic rats) | 40 mg/kg/day for 30 days | Significant ameliorative effects | researchgate.net |
| SOD, GSH | Liver (CCl₄-induced ALI mice) | Varied | Enhanced activity | dovepress.com |
| SOD, CAT | Liver (Pb(II)-induced murine liver) | 100 mg/kg for 6 days | Reduced alterations in antioxidant machineries | plos.org |
Pathways Involving Nrf2/ARE Activation by this compound
This compound activates the nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway, a critical cellular defense mechanism against oxidative stress. bsmiab.orgspandidos-publications.comdovepress.comnih.govmdpi.complos.orgtandfonline.com this compound promotes the nuclear translocation of Nrf2, allowing it to bind to the ARE sequences in the promoters of target genes. bsmiab.orgnih.govmdpi.comtandfonline.com This binding leads to the increased expression of a wide array of antioxidant and cytoprotective enzymes, including NAD(P)H quinone dehydrogenase 1 (NQO1), heme oxygenase-1 (HO-1), catalase (CAT), superoxide dismutase (SOD), and glutathione S-transferase (GST). bsmiab.orgdovepress.commdpi.comtandfonline.comspandidos-publications.com Research indicates that this compound enhances Nrf2 protein stability by inhibiting its ubiquitination and degradation, thereby contributing to its cellular accumulation and sustained activation of the Nrf2-mediated antioxidant response. tandfonline.comspandidos-publications.comd-nb.info This activation is crucial for neutralizing ROS accumulation and modulating inflammatory responses. nih.govmdpi.com
Anti-inflammatory Mechanisms of this compound
This compound exerts significant anti-inflammatory effects by modulating various inflammatory pathways and mediators at the molecular level. bsmiab.orgmdpi.commdpi.comwikipedia.orgresearchgate.net
Inhibition of Pro-inflammatory Mediators by this compound (e.g., NF-κB, COX-2, iNOS)
A primary mechanism of this compound's anti-inflammatory action involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. bsmiab.orgmdpi.complos.orgdovepress.comnih.govmdpi.complos.orgmdpi.comresearchgate.netmdpi.comresearchgate.netresearchgate.netnih.govnih.gov this compound prevents NF-κB activation by impairing the degradation of its cytoplasmic inhibitor, IκB, and subsequently inhibiting NF-κB translocation to the nucleus and its binding to DNA. mdpi.comnih.gov This inhibition leads to a reduction in the transcription of genes encoding various pro-inflammatory mediators. mdpi.com
This compound also downregulates the transcriptional activity of cyclooxygenase-2 (COX-2) and reduces the production of inducible nitric oxide synthase (iNOS), both of which are key enzymes in the inflammatory cascade. mdpi.comnih.govmdpi.commdpi.commdpi.comnih.govnih.gov For example, in LPS-stimulated RAW 264.7 cells, this compound significantly reduced the expression of COX-2, iNOS, and TNF-α, demonstrating greater efficacy than the standard non-steroidal anti-inflammatory drug (NSAID) Celecoxib at similar concentrations. nih.gov
Modulation of Inflammatory Cytokine Production by this compound (e.g., IL-1β, TNF-α, IL-6)
This compound effectively modulates the production of inflammatory cytokines, significantly reducing the levels of pro-inflammatory cytokines while potentially increasing anti-inflammatory ones. bsmiab.orgmdpi.comnih.govnih.govmdpi.commdpi.comresearchgate.netresearchgate.net It has been shown to minimize the expression of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in various in vivo and in vitro models. bsmiab.orgdovepress.comnih.govmdpi.commdpi.commdpi.comresearchgate.netresearchgate.net
Table 2: Effects of this compound on Inflammatory Cytokines and Mediators in Preclinical Models
| Mediator/Cytokine | Model | This compound Dose/Concentration | Observed Effect | Reference |
| TNF-α, IFN-γ, IL-1β, IL-6, IL-12, IL-18, IL-10 | Male Swiss albino rats (D-GalN-induced) | 5-25 mg/kg for 14 days | Minimized expression (IL-10 increased) | bsmiab.org |
| TNF-α, MCP-1, IL-1β, IL-6, NF-κB, CXCL-1, CXCL-2 | Acetaminophen-induced male C57BL/6 mice | 12.5–50 mg/kg for 12 hours | Decreased mRNA levels | bsmiab.org |
| NLRP3, NF-κB, IL-1β | HFD-fed male C57BL/6J mice | 25, 50, 100 mg/kg for 12 weeks | Alleviated expression | bsmiab.org |
| TNF-α, IL-1β | Primary hepatocytes | 12.5, 25, 50 μM | Reduced levels | bsmiab.org |
| TNF-α, IL-1β, IL-6 | Murine myocarditis model | Varied | Significantly reduced, superior IL-1β reduction vs. Prednisone/Trolox | mdpi.com |
| TNF-α, NO, COX-2, PGE₂ | Activated rat microglial cells | Varied | Suppression/Inhibition | mdpi.com |
| IL-1β, TNF-α, Nitrogen Monoxide | General | Varied | Inhibition | researchgate.net |
| IL-1β, IL-6, iNOS | Oxazolone-induced contact dermatitis mice model | 100 μM | Reduced infiltration via NF-κB inhibition | researchgate.net |
| IL-6, TNF-α, IL-1β | Dermatitis mouse model | Varied | Ameliorated skin lesions | researchgate.net |
| IL-8, IL-6 | Human glomerular endothelial cells (cadmium-induced) | 75 μM | Prevented secretion | nih.gov |
| IL-6, MDA | Brain tissues | 10-100 μM for 7 days | Significantly decreased | nih.gov |
| TNF-α, IL-8 | Lung tissues (chronic bronchitis rats) | 100, 200, 400 mg/kg | Decreased content | nih.gov |
| NLRP3, TXNIP, IL-1β, IL-6 | General | Varied | Attenuated expression, reduced production | nih.gov |
| COX-2, iNOS, TNF-α, IL-18, IL-1β | LPS-stimulated RAW 264.7 cells | Varied (e.g., 20 μM) | Significantly reduced production/expression | nih.gov |
| NF-κB, COX-2, IL-6, IL-1β, IL-18 | Hyperglycemic macrophages | 10 μM, 25 μM | Dose-dependent reduction (IL-10 increased) | nih.govmdpi.com |
| TNF-α, IL-6, IL-1β | Liver tissue (CCl₄-induced ALI mice) | Varied | Diminished concentrations | dovepress.com |
| NF-κB | Pb(II)-induced murine liver | 100 mg/kg for 6 days | Inhibited nuclear translocation | plos.org |
Hepatoprotective Mechanisms of this compound in Preclinical Studies
Mitigation of Liver Oxidative Damage by this compound
This compound demonstrates significant hepatoprotective effects by actively mitigating oxidative damage in various preclinical models of liver injury. It effectively inhibits the production of reactive oxygen species (ROS) and reduces the levels of serum marker enzymes such as alanine (B10760859) aminotransferase (ALT) and alkaline phosphatase (ALP), which are indicators of liver damage spandidos-publications.complos.orgjrespharm.com. Preclinical studies have shown that this compound restores mitochondrial membrane potential and enhances the activity of crucial antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), glutathione S-transferase (GST), and glutathione peroxidase (GPx) plos.orgjrespharm.combsmiab.org.
A key mechanism underlying its antioxidant action involves the upregulation of nuclear factor erythroid 2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1) expression, which are vital components of the cellular antioxidant defense system spandidos-publications.combsmiab.orgfrontiersin.orgresearchgate.net. Furthermore, this compound can directly bind to ferric iron, thereby neutralizing free radicals independently of the Nrf2 pathway bsmiab.orgcore.ac.uk. This compound has shown protective effects against liver damage induced by various toxins, including lead (Pb(II)), carbon tetrachloride (CCl4), and doxorubicin, primarily by controlling oxidative stress pathways spandidos-publications.complos.orgjrespharm.comresearchgate.net.
Table 1: Effects of this compound on Liver Oxidative Stress Markers in Preclinical Models
| Liver Injury Model | This compound Treatment (Dose/Duration) | Key Oxidative Stress Findings | Mechanism/Pathway | Source |
| CCl4-induced mice | Not specified | Decreased ROS, increased SOD, CAT, GPx; reduced MDA | Nrf2-ARE pathway activation | researchgate.net |
| Pb(II)-induced mice | 100 mg/kg, oral, 6 days | Inhibited ROS production; reduced ALT, ALP; restored mitochondrial membrane potential; enhanced antioxidant machinery | MAPK/NF-κB/mitochondria-dependent pathways | spandidos-publications.complos.org |
| Doxorubicin-induced rats | 50 and 100 mg/kg, oral, 5 weeks | Decreased ALT, AST, lipid peroxidation; increased SOD, GSH | Antioxidant effect, free radical scavenger | jrespharm.com |
| D-GalN-induced rats | 10 µM, 20 min (in vitro) | Alleviated MDA and ROS levels; facilitated SOD and CAT expression | Nrf2 pathway, direct binding to ferric iron | bsmiab.org |
Anti-inflammatory Effects of this compound in Liver Injury Models
This compound exhibits potent anti-inflammatory properties in various liver injury models by modulating key inflammatory pathways and mediators. It significantly inhibits the expression of pro-inflammatory factors, including interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome, and caspase-1 spandidos-publications.combsmiab.org. A central mechanism of its anti-inflammatory action involves the suppression of nuclear factor-kappa B (NF-κB) activation, a crucial transcription factor involved in inflammatory responses spandidos-publications.comnih.govresearchgate.netbsmiab.orgresearchgate.netmdpi.comnih.govmdpi.comresearchgate.net.
Furthermore, this compound downregulates cyclooxygenase-2 (COX-2) synthesis and prostaglandin (B15479496) E-2 (PGE-2) production, both of which are critical in mediating inflammation spandidos-publications.comnih.govmdpi.com. It also inhibits the activation of mitogen-activated protein kinase (MAPK) pathways, specifically c-Jun N-terminal kinase (JNK), p38, and extracellular regulated kinase 1/2 (ERK1/2) spandidos-publications.complos.orgnih.gov. In models of acute liver injury induced by lipopolysaccharide (LPS) and D-galactosamine (D-GalN), this compound has been shown to attenuate the inflammatory response by inhibiting Kupffer cell activation through the suppression of the TLR4/NF-κB signaling pathway spandidos-publications.comfrontiersin.org. Preclinical studies have reported that this compound reduces the expression of a broad spectrum of inflammatory cytokines, including TNF-α, interferon-gamma (IFN-γ), IL-1β, IL-6, IL-12, and IL-18 bsmiab.orgresearchgate.net.
Table 2: Anti-inflammatory Effects of this compound in Liver Injury Preclinical Models
| Liver Injury Model | This compound Treatment (Dose/Duration) | Key Anti-inflammatory Findings | Mechanism/Pathway | Source |
| LPS/D-GalN-induced mice | Not specified | Inhibited IL-1β, TNF-α, NLRP3, caspase-1; upregulated Nrf2, HO-1 | NF-κB inhibition, Nrf2/HO-1 cascade | spandidos-publications.comfrontiersin.org |
| Pb(II)-induced mice | 100 mg/kg, oral, 6 days | Inhibited MAPK activation (p-ERK1/2, p-JNK, p-p38); reduced NF-κB nuclear translocation | MAPK/NF-κB pathways | spandidos-publications.complos.org |
| CCl4-induced mice | Not specified | Inhibited inflammatory response, reduced p-p65 protein expression | Nrf2-ARE pathway activation | researchgate.net |
| D-GalN-induced rats | 5, 10, 20, 25 mg/kg, 1h (acute) or 14 days (chronic) | Reduced expression of TNF-α, IFN-γ, IL-1β, IL-6, IL-12, IL-18 | NF-κB inhibition | bsmiab.orgresearchgate.net |
Role of this compound in Hepatic Fibrosis Attenuation
This compound plays a significant role in attenuating hepatic fibrosis in preclinical models by targeting multiple pathways involved in extracellular matrix accumulation and hepatic stellate cell (HSC) activation. It has been demonstrated to suppress liver fibrosis by inhibiting NF-κB signaling, a pathway central to fibrogenesis mdpi.com. Studies show that this compound alleviates collagen accumulation and the activation of HSCs, which are key events in the progression of fibrosis mdpi.com.
Specifically, this compound inhibits CCl4- and transforming growth factor-beta 1 (TGF-β1)-induced liver fibrosis mdpi.comresearchgate.net. Its antifibrotic mechanism involves decreasing the expression of heat shock protein (HSP)27, which subsequently suppresses the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway mdpi.comresearchgate.net. This suppression further leads to the downregulation of TGF-β1/Smad signaling, a critical pathway driving fibrotic processes and epithelial-mesenchymal transition (EMT) in hepatocytes mdpi.comresearchgate.net. By inhibiting these pathways, this compound effectively prevents hepatocyte EMT, a process contributing to fibrosis progression mdpi.comresearchgate.net.
Table 3: Mechanisms of this compound in Hepatic Fibrosis Attenuation
| Liver Fibrosis Model | This compound Treatment (Dose/Duration) | Key Antifibrotic Findings | Mechanism/Pathway | Source |
| CCl4-induced mice | Not specified | Alleviated collagen accumulation, inhibited HSCs activation | NF-κB signaling inhibition | mdpi.com |
| CCl4- and TGF-β1-induced liver fibrosis (in vitro/in vivo) | Not specified | Inhibited liver fibrosis; reduced hepatocyte EMT | Decreased HSP27 expression, suppressed JAK2/STAT3, blocked TGF-β1/Smad signaling | mdpi.comresearchgate.net |
Modulation of Hepatic Lipid Metabolism by this compound
This compound significantly modulates hepatic lipid metabolism, demonstrating beneficial effects in preclinical models of metabolic disorders. It has been shown to ameliorate hypertriglyceridemia, leading to a decrease in body weight, liver weight, visceral fat-pad weight, serum triglyceride (TG), free fatty acid (FFA) concentration, and hepatic TG and muscle FFA contents spandidos-publications.com.
At a molecular level, this compound upregulates the mRNA levels of peroxisome proliferator-activated receptor-alpha (PPAR-α), fatty acid translocase (CD36), and carnitine palmitoyl (B13399708) transferase 1 (CPT-1), all of which are involved in lipid oxidation spandidos-publications.comnih.gov. Conversely, it decreases the expression of proteins critical for lipogenesis, such as fatty acid stearoyl-CoA desaturase 1 and acetyl-CoA carboxylase 1 spandidos-publications.com. This compound also enhances the expression of proteins crucial for mitochondrial biogenesis and oxidative activity, including oxoglutarate dehydrogenase E1 and cytochrome c oxidase subunit 6B1 spandidos-publications.com.
Crucially, this compound's effects on hepatic lipid metabolism are largely mediated by the modulation of the sirtuin-1 (SIRT-1)/AMP-activated protein kinase (AMPK)/sterol regulatory element-binding protein-1c (SREBP-1c) signaling pathway nih.govnih.gov. Its metabolite, norathyriol (B23591), has been identified as having a stronger regulatory effect on hepatic lipid metabolism than this compound itself nih.govnih.gov. This mechanism involves the activation of SIRT-1 and liver kinase B1, leading to an increase in intracellular AMP levels and the AMP/ATP ratio, which subsequently results in AMPK phosphorylation and increased phosphorylation of SREBP-1c nih.govnih.gov. Additionally, this compound has been shown to inhibit lipogenesis-related enzymes in hepatocytes emerald.com.
Table 4: Impact of this compound on Hepatic Lipid Metabolism in Preclinical Models
| Preclinical Model | This compound Treatment (Dose/Duration) | Key Lipid Metabolism Findings | Mechanism/Pathway | Source |
| Hypertriglyceridemia (hamsters, C57BL6/J mice) | 50 and 150 mg/kg (hamsters); not specified (mice) | Ameliorated hypertriglyceridemia; decreased body weight, liver weight, visceral fat-pad weight, serum TG, FFA, hepatic TG, muscle FFA | Modulated genes involved in lipid oxidation (PPAR-α, CD36, CPT-1) and lipogenesis (SCD1, ACC1) | spandidos-publications.comemerald.com |
| KK-Ay mice | Not specified | Decreased liver TG and FFA; increased SIRT-1 and AMPK phosphorylation | SIRT-1/AMPK/SREBP-1c signaling pathway (via norathyriol metabolite) | nih.govnih.gov |
| Fructose-induced fatty liver rats | Not specified | Reduced lipid accumulation; inhibited hepatic TG biosynthesis | Not fully elucidated, but involves SIRT-1 activation | nih.gov |
Cardioprotective Mechanisms of this compound in Preclinical Models
This compound exhibits significant cardioprotective effects in various preclinical models, primarily through its antioxidant and anti-inflammatory properties, and its ability to mitigate ischemia-reperfusion injury.
Impact of this compound on Myocardial Ischemia-Reperfusion Injury
This compound has been shown to attenuate myocardial ischemia-reperfusion (IR) injury in preclinical settings spandidos-publications.comdntb.gov.uanih.gov. In diabetic rat models subjected to IR injury, this compound treatment reduced blood glucose levels and cardiomyocyte apoptosis spandidos-publications.com. It achieves this by downregulating key apoptotic signaling molecules such as inositol-requiring enzyme 1, apoptotic signal-regulating kinase, and JNK spandidos-publications.com. This compound also inhibits the activation of advanced glycation end products-receptor for advanced glycation end products (AGE-RAGE) and mitogen-activated protein kinase (MAPK) pathways (JNK, p38) implicated in IR injury spandidos-publications.comdntb.gov.ua.
Furthermore, this compound protects the myocardium against isoproterenol (B85558) (ISPH)-induced myocardial infarction (MI) by reducing lipid peroxide formation and preserving the activities of myocardial marker enzymes, including lactate (B86563) dehydrogenase (LDH), creatine (B1669601) phosphokinase (CPK), aspartate aminotransferase (AST), and alanine aminotransferase (ALT) spandidos-publications.comnih.gov. It effectively alleviates free radical release in the ischemic myocardium and delays membrane lipid oxidation spandidos-publications.com. Studies indicate that this compound protects the structural integrity of myocardial cells by reducing oxidative damage and enhancing mitochondrial energy metabolism, including increasing the activities of the tricarboxylic acid cycle and antioxidant defense enzymes spandidos-publications.com. Its protective actions also involve preventing free radical-mediated lipid peroxidation and increasing lysosomal instability, thereby alleviating MI injury spandidos-publications.com. The cardioprotective effects in IR injury are linked to the modulation of MAPK/Nrf-2/HO-1/NF-κB pathways and the regulation of pro-apoptotic and anti-apoptotic proteins dntb.gov.uanih.gov.
Table 5: Impact of this compound on Myocardial Ischemia-Reperfusion Injury
| Injury Model | This compound Treatment (Dose/Duration) | Key Cardioprotective Findings | Mechanism/Pathway | Source |
| IR injury (diabetic rats) | 60 mg/kg, oral, 12 weeks | Reduced blood glucose, cardiomyocyte apoptosis; downregulated IRE1, ASK1, JNK | Inhibition of AGE-RAGE/MAPK (JNK, p38) pathways; ER stress prevention | spandidos-publications.com |
| ISPH-induced MI (rats) | Not specified | Reduced lipid peroxide formation; retained LDH, CPK, AST, ALT activities; increased mitochondrial energy metabolism | Alleviates free radical release, delays membrane lipid oxidation, increases TCA cycle and antioxidant enzymes | spandidos-publications.com |
| Autoimmune myocarditis (murine model) | Not specified | Significantly lowered CK and AST levels; reduced inflammatory infiltrates | Antioxidant and anti-inflammatory actions (NF-κB inhibition, ROS reduction) | nih.gov |
Antioxidant and Anti-inflammatory Actions of this compound in Cardiovascular Contexts
This compound's cardioprotective effects are strongly attributed to its potent antioxidant and anti-inflammatory properties within the cardiovascular system spandidos-publications.comnih.govresearchgate.netresearchgate.net. It decreases PGE-2 production, free radical formation, and COX-2 synthesis, thereby mitigating inflammatory processes spandidos-publications.com. A key mechanism involves the inhibition of NF-κB activation, a central regulator of inflammatory gene expression nih.govresearchgate.net.
Furthermore, this compound upregulates transforming growth factor-beta (TGF-β) and downregulates COX-2 transcriptional activity, contributing to its anti-inflammatory profile nih.govresearchgate.net. In the context of oxidative stress, this compound reduces reactive oxygen species (ROS) and prevents apoptosis, which are crucial for preserving cellular integrity in cardiovascular tissues nih.gov. Studies in models of autoimmune myocarditis have shown that this compound treatment significantly lowered creatine kinase (CK) and AST levels, indicating reduced cardiac damage and inflammation nih.gov.
Table 6: Antioxidant and Anti-inflammatory Actions of this compound in Cardiovascular Contexts
| Context/Model | This compound Treatment (Dose/Duration) | Key Antioxidant/Anti-inflammatory Findings | Mechanism/Pathway | Source |
| General cardiovascular | Not specified | Decreased PGE-2 production, free radical formation, COX-2 synthesis | Antioxidant and anti-inflammatory properties | spandidos-publications.com |
| Autoimmune myocarditis (murine model) | Not specified | Significantly lowered CK and AST levels; reduced oxidative stress and inflammation | Inhibition of NF-κB activation, upregulation of TGF-β, downregulation of COX-2 transcriptional activity, reduction of ROS | nih.govresearchgate.net |
| Human umbilical vein endothelial cells (in vitro) | Not specified | Protected against glycated protein damage by blocking lipid peroxidase and raising antioxidant enzyme levels | Antioxidant action | emerald.com |
Modulation of Lipid Metabolism and Atherogenesis by Mangiferinthis compound demonstrates significant capabilities in modulating lipid metabolism and ameliorating atherogenesis in preclinical models. It has been shown to alleviate hypertriglyceridemia by influencing the expression of genes critical for lipid oxidation and lipogenesisspandidos-publications.com. Studies indicate that this compound treatment leads to a reduction in body weight, liver weight, visceral fat-pad weight, serum triglyceride (TG) levels, free fatty acid (FFA) concentrations, and hepatic and muscle FFA contentsspandidos-publications.com.
The mechanisms underlying these effects involve the upregulation of messenger RNA (mRNA) levels for peroxisome proliferator-activated receptor-α (PPARα), fatty acid translocase (CD36), and carnitine palmitoyl transferase 1 (CPT-1) spandidos-publications.comnih.gov. This compound also promotes the phosphorylation of AMP-activated protein kinase (AMPK) spandidos-publications.com. In hyperlipidemic animal models, including rodents fed high-fat diets (HFD) and/or fructose, this compound effectively reverses elevated plasma total cholesterol (TC), TG, and FFAs, while improving the balance between low-density lipoprotein (LDL) and high-density lipoprotein (HDL) cholesterol, and reducing the atherogenic index nih.govresearchgate.net. It specifically reduces TG and FFAs in the livers of HFD-fed rats nih.gov. Furthermore, this compound stimulates carbohydrate and lipid utilization while simultaneously inhibiting lipid synthesis, thereby contributing to the prevention of body weight gain and obesity nih.gov. It has also been observed to inhibit the differentiation of 3T3-L1 adipocytes and enhance whole-body oxygen consumption and energy expenditure nih.gov. This compound improves palmitate-induced insulin (B600854) resistance by promoting free fatty acid metabolism via the PPARα pathway in HepG2 and C2C12 cells, increasing FFA uptake and decreasing intracellular FFA and triglyceride accumulations nih.gov. Additionally, it activates AKT phosphorylation, which is crucial for pantothenate and coenzyme A (CoA) biosynthesis, essential for hepatic lipid metabolism, and modulates the NLRP3 inflammasome, suppressing its activation in chronic liver inflammation mdpi.com. This compound also prevents HFD-induced liver steatosis and adiposity by increasing mitochondrial bioenergetics and oxidative activity-associated proteins researchgate.net.
Antidiabetic Mechanisms of this compound in Preclinical Modelsthis compound exhibits potent antidiabetic effects in various preclinical models, demonstrating efficacy without overt toxicity in chemically induced diabetic micespandidos-publications.com. Its antidiabetic mechanisms are multifaceted, involving improvements in glucose metabolism, insulin sensitivity, pancreatic beta-cell function, and inhibition of carbohydrate-digesting enzymesspandidos-publications.comnih.govresearchgate.net.
Effects of this compound on Glucose Metabolism and Insulin SensitivityIn diabetic models, this compound significantly reduces blood glucose levels, glycosylated hemoglobin (HbA1c), aspartate aminotransferase (AST), alanine aminotransferase (ALT), and alkaline phosphatase (ALP)spandidos-publications.comresearchgate.net. It alleviates insulin resistance and enhances insulin sensitivity in models of high-fat, high-fructose diet-induced, and streptozotocin (B1681764) (STZ)-induced diabetic insulin resistancespandidos-publications.comnih.govrjpponline.org. This compound also boosts liver glycogen (B147801) contentspandidos-publications.comrjpponline.org.
Its action on glucose metabolism includes increasing insulin-stimulated glucose uptake, mediated by the phosphorylation of protein kinase B (P-AKT) and the expression of glucose transporter 2 (GLUT2) and glucose transporter 4 (GLUT4) proteins nih.gov. This compound decreases glucose content in HepG2 and C2C12 cells and stimulates peripheral glucose utilization, enhancing glycolytic and glycogenic processes ulb.ac.benih.gov. It promotes free fatty acid catabolism by upregulating enzymes involved in free fatty acid utilization and oxidation via the PPARα signaling pathway nih.govrjpponline.org. This compound's activation of AMPK further contributes to GLUT4 expression and glucose uptake, and it modulates glucose release from the liver rjpponline.orgoup.com. A meta-analysis indicated that oral this compound intake significantly reduces blood glucose levels in a dose-dependent manner in animal models researchgate.net. These antidiabetic effects are partly attributed to its anti-inflammatory and anti-oxidative properties, which improve glucolipid metabolism and enhance insulin signaling researchgate.net.
Pancreatic Beta-Cell Protection and Regeneration by Mangiferinthis compound plays a crucial role in the protection and regeneration of pancreatic beta-cells. Preclinical studies have shown that this compound facilitates beta-cell proliferation and islet regeneration through the regulation of key genes involved in the cell cycle and islet regenerationspandidos-publications.comnih.govscielo.brresearchgate.net. It has been observed to increase islet regeneration in both young and old diabetic micespandidos-publications.com.
Treatment with this compound leads to increased serum insulin levels, enhanced beta-cell hyperplasia, elevated beta-cell proliferation, and reduced beta-cell apoptosis nih.govscielo.brresearchgate.net. At the molecular level, this compound upregulates important cell cycle regulators such as cyclin D1, D2, and cyclin-dependent kinase 4 (Cdk4) nih.govresearchgate.net. Furthermore, it promotes the expression of critical genes related to beta-cell regeneration, including pancreatic and duodenal homeobox 1 (PDX-1), neurogenin 3 (Ngn3), glucose transporter 2 (GLUT-2), Forkhead box protein O1 (Foxo-1), and glucokinase (GCK), at both mRNA and protein levels nih.govresearchgate.net. This compound also stimulates insulin release from murine pancreatic beta cells (RIN-5f cells) and protects beta-cells through the Nrf2 antioxidant pathway nih.govmdpi.com.
Inhibition of Carbohydrate-Digesting Enzymes by MangiferinA key antidiabetic mechanism of this compound involves its ability to inhibit carbohydrate-digesting enzymes, specifically α-glucosidase and α-amylasenih.govresearchgate.netoup.commdpi.comresearchgate.netsmujo.idresearchgate.net. This inhibitory action delays carbohydrate digestion and absorption, thereby reducing postprandial glucose spikesoup.comresearchgate.netresearchgate.net.
This compound acts as a non-competitive inhibitor, binding to both the enzymes and the enzyme-substrate complex, which leads to a decrease in starch degradation and better control of blood glucose peaks oup.com. Research indicates that this compound strongly inhibits both α-amylase and α-glucosidase activity, often with higher potency compared to standard inhibitors like Acarbose researchgate.net. This competitive inhibition occurs through non-covalent interactions with amino acids present in the active sites of these enzymes researchgate.net. By impairing the secretion of incretin (B1656795) hormones like glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide 1 (GLP-1), this compound further contributes to the reduction of postprandial glucose response oup.com.
Immunomodulatory Mechanisms of Mangiferinthis compound possesses significant immunomodulatory properties, influencing various aspects of the immune systemnih.govulb.ac.beresearchgate.netnih.govnih.govinnovareacademics.inresearchgate.net. Its mechanisms include anti-inflammatory actions and direct effects on immune cell function.
This compound has been shown to prevent tumor necrosis factor α (TNF-α)-induced IκB degradation and the binding of nuclear factor-κB (NF-κB) to DNA, thereby inhibiting inflammatory gene transcription nih.gov. It increases the frequency of delayed type hypersensitivity (DTH) reactions and humoral antibody (HA) titers in mice spandidos-publications.com. Furthermore, this compound stimulates the immune system, enhancing resistance to infections by promoting superoxide anion production, serum protein, and albumin levels spandidos-publications.com. It reduces IgE levels in ovoalbumin-immunized mice, inhibits passive anaphylactic reactions, decreases histamine-induced cutaneous reactions, and reduces compound 48/80-induced histamine (B1213489) release from rat mast cells ulb.ac.be. Its immunoprotective role is also mediated through a reduction in reactive intermediate-induced oxidative stress in lymphocytes, neutrophils, and macrophages nih.gov. This compound increases the levels of IgG and IgM immunoglobulins and regulates antioxidant enzyme activities, thereby potentiating cellular antioxidant capacity nih.gov. It actively inhibits NF-κB signaling, suppresses the phosphorylation of mitogen-activated protein kinase (MAPK) signaling molecules (including extracellular signal-regulated kinase (ERK1/2), c-Jun N-terminal kinase (JNK), and p38), and reduces the levels of pro-inflammatory cytokines such as TNF-α, interleukin-1β (IL-1β), IL-6, and IL-8 in THP-1 cells innovareacademics.inmdpi.comnih.govacs.org. This compound also inhibits the activation of classic macrophages and promotes cell death primarily through apoptosis rather than necrosis innovareacademics.in.
Impact of this compound on Immune Cell Proliferation and Functionthis compound exerts a notable impact on immune cell proliferation and function. It inhibits the lymphocyte proliferative response to ovoalbumin stimulationulb.ac.be. Studies have shown that this compound increases immune complexes and reduces enhanced lipid peroxidation while increasing catalase and superoxide dismutase activities in lymphocytes, polymorphonuclear cells (PMN), and macrophages from benzo(a)pyrene-treated micenih.gov.
Its inhibitory effects on NF-κB signaling contribute to the suppression of inflammation and cell proliferation innovareacademics.inmdpi.comnih.gov. This compound reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8 innovareacademics.inacs.org. Additionally, it inhibits the activation of classic macrophages innovareacademics.in. In HL-60 myeloid leukemia cells, this compound modulates Nrf2 (Nuclear factor erythroid 2-Related Factor 2) expression and protein stabilization, thereby restricting intracellular reactive oxygen species (ROS) levels nih.gov.
Modulation of Cytokine Profiles by this compound
This compound exhibits a notable ability to modulate cytokine profiles, which are crucial mediators of immune and inflammatory responses. Preclinical studies have consistently demonstrated its capacity to suppress pro-inflammatory cytokines while, in some contexts, upregulating anti-inflammatory ones.
In models of inflammation, this compound has been shown to decrease the production and expression of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) bsmiab.orgmdpi.commdpi.comucl.ac.ukmdpi.comnih.govfrontiersin.orgconicet.gov.ar. This modulatory effect is often linked to its ability to inhibit the activation of nuclear factor-kappa B (NF-κB), a central regulator of inflammatory gene expression bsmiab.orgmdpi.commdpi.commdpi.comnih.govfrontiersin.orge-century.usresearchgate.net. For instance, this compound treatment has been observed to prevent the increase in levels of glucocorticoids (GCs), IL-1β, TNF-α, TNF receptor 1, NF-κB, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) in stress-induced environments spandidos-publications.com. In lipopolysaccharide (LPS)-induced neuroinflammation models, this compound attenuated cognitive deficits by decreasing IL-6 expression and increasing heme oxygenase-1 (HO-1) expression in mouse hippocampi spandidos-publications.com. It also reduced LPS-induced IL-1β expression and oxidative stress in models of depressive and anxiety disorders spandidos-publications.com.
Furthermore, this compound has shown reciprocal effects on Th1 and Th2 related cytokines. In an ovalbumin-induced asthmatic mouse model, this compound significantly inhibited the expression of Th2 cytokines (including IL-4, IL-5, and IL-13) while simultaneously elevating levels of Th1 cytokines (including IFN-γ, IL-2, and IL-12) and IL-10 in serum, thereby attenuating the imbalance of Th1/Th2 cells plos.org. This immunomodulatory effect is suggested to occur via the inhibition of the STAT6 signaling pathway plos.org.
A summary of this compound's effects on various cytokines is presented in the table below:
| Cytokine/Mediator | Effect of this compound | Associated Mechanism/Condition | Reference |
| TNF-α | Decreased | NF-κB inhibition, inflammation, rheumatoid arthritis, neuroinflammation, IBD, myocarditis, stress-induced conditions | bsmiab.orgmdpi.commdpi.comucl.ac.ukmdpi.comnih.govfrontiersin.orgconicet.gov.are-century.usresearchgate.netspandidos-publications.commdpi.com |
| IL-1β | Decreased | NF-κB inhibition, inflammation, rheumatoid arthritis, neuroinflammation, IBD, myocarditis, stress-induced conditions, NLRP3 inflammasome inhibition | bsmiab.orgmdpi.comucl.ac.uknih.govfrontiersin.orgconicet.gov.are-century.usspandidos-publications.commdpi.comacs.orgresearchgate.net |
| IL-6 | Decreased | NF-κB inhibition, inflammation, rheumatoid arthritis, neuroinflammation, IBD, myocarditis | bsmiab.orgmdpi.comucl.ac.ukmdpi.comnih.govconicet.gov.are-century.usspandidos-publications.commdpi.com |
| IL-4 | Decreased | Th2 cytokine in allergic asthma | researchgate.netspandidos-publications.complos.org |
| IL-5 | Decreased | Th2 cytokine in allergic asthma | spandidos-publications.complos.org |
| IL-13 | Decreased | Th2 cytokine in allergic asthma | plos.org |
| IFN-γ | Increased | Th1 cytokine in allergic asthma | plos.org |
| IL-2 | Increased | Th1 cytokine in allergic asthma | plos.org |
| IL-12 | Increased | Th1 cytokine in allergic asthma | plos.org |
| IL-10 | Increased | Anti-inflammatory, immunomodulation | spandidos-publications.complos.org |
| COX-2 | Decreased | Anti-inflammatory, neuroinflammation | mdpi.commdpi.comspandidos-publications.comacs.org |
| iNOS | Decreased | Anti-inflammatory, IBD | nih.govspandidos-publications.com |
| RANKL | Decreased | Rheumatoid arthritis | e-century.usmdpi.commdpi.com |
| MCP-1 | Decreased | Inflammatory bowel disease | bsmiab.orgnih.govresearchgate.net |
| IL-18 | Decreased | NLRP3 inflammasome inhibition, depression | bsmiab.orgfrontiersin.orgresearchgate.net |
| RANTES | Down-regulated | Allergic asthma | plos.org |
| IL-17 | Down-regulated | Allergic asthma | plos.org |
| IL-3, IL-9 | Down-regulated | Allergic asthma | plos.org |
This compound in Autoimmune Disease Models (Preclinical Insights)
Preclinical studies have provided compelling insights into this compound's therapeutic potential in various autoimmune disease models, primarily through its anti-inflammatory and immunomodulatory actions.
Rheumatoid Arthritis (RA): this compound has demonstrated efficacy in attenuating the severity of rheumatoid arthritis in animal models. In collagen-induced arthritis (CIA) mice and adjuvant-induced arthritis-modified rat models, this compound reduced disease progression and incidence frontiersin.orge-century.usresearchgate.netmdpi.commdpi.com. Its protective effects are linked to the suppression of key inflammatory mediators, including IL-1β, TNF-α, IL-6, and receptor activator NF-κB ligand (RANKL) e-century.usmdpi.commdpi.com. This is achieved by interfering with NF-κB activation and extracellular signal-regulated kinase (ERK)1/2 activation e-century.usresearchgate.netmdpi.commdpi.com. This compound has been shown to significantly restore changes in arthritic parameters induced by complete Freund's adjuvant (CFA) in rats researchgate.net. A novel drug combination of this compound and cinnamic acid also alleviated RA severity by inhibiting TLR4/NFκB/NLRP3 activation-induced pyroptosis, leading to reduced release of IL-1β and IL-18 frontiersin.org.
Lupus Nephritis (LN): In lupus-prone B6/gld mice, this compound administration ameliorated lupus nephritis by reducing urinary protein and serum creatinine (B1669602) levels, diminishing T cell infiltration in kidneys, and improving renal immunopathology researchgate.netunikl.edu.mynih.govkarger.com. Crucially, this compound augmented CD4+FoxP3+ regulatory T (Treg) cell frequencies in spleens, lymph nodes, and kidneys, and induced Treg proliferation in vitro via suppression of mTOR signaling nih.govkarger.com. These findings highlight this compound's immunomodulatory role in restoring immune balance in lupus models.
Inflammatory Bowel Disease (IBD): this compound has shown protective effects in experimental models of inflammatory bowel disease, such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis and acetic acid-induced colitis in mice ucl.ac.uknih.govacs.orgresearchgate.netnewindianexpress.com. Pre-administration of this compound significantly attenuated DSS-induced body weight loss, diarrhea, colon shortening, and histological injury nih.gov. This was correlated with a decline in myeloperoxidase (MPO) activity and reduced levels of TNF-α in the colon nih.gov. This compound also downregulated the expression of pro-inflammatory mediators like iNOS, intercellular adhesion molecule-1 (ICAM-1), TNF-α, IL-1β, and IL-6, and inhibited the phosphorylation/activation of mitogen-activated protein kinase (MAPK) proteins nih.gov. In acetic acid-induced colitis, this compound prevented mucosal erosion and infiltration of inflammatory cells and downregulated pro-inflammatory markers such as COX-2, IL-1β, TNF-α, IFN-γ, IL-6, NLRP3, and caspase-1 acs.org. It also reduced pathogenic Th1 and Th17 cell infiltration and pro-inflammatory cytokines (IL-1β, TNF-α) and chemokines (CXCL1, CXCL2) in a DNBS-induced colitis model ucl.ac.uk.
Multiple Sclerosis (MS): While direct studies on this compound in MS animal models are less prevalent in the provided search results, some context suggests its potential. Natural products, including this compound, have been explored for their neuroprotective effects, particularly in modulating oxidative stress and inflammatory responses in the central nervous system, which are relevant to demyelinating diseases like MS conicet.gov.armdpi.comnih.gov.
Antimicrobial and Antiviral Mechanisms of this compound
This compound exhibits prominent antimicrobial and antiviral effects, making it a compound of interest for combating various infectious agents spandidos-publications.commdpi.comnih.govscielo.org.pe. Its mechanisms often involve direct inhibition of microbial growth, disruption of virulence factors, and interference with viral replication cycles.
Inhibition of Microbial Growth and Biofilm Formation by this compound
This compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria spandidos-publications.commdpi.comnih.govscielo.org.pe. Studies have reported its effectiveness against species such as Staphylococcus aureus, Salmonella typhi, Bacillus pumilus, Bacillus cereus, Salmonella virchow, Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii, and Porphyromonas gingivalis spandidos-publications.commdpi.comnih.govscielo.org.peufu.brpdgi.or.idufu.br.
The mechanisms underlying its antibacterial action are believed to include damage to the bacterial membrane, inhibition of virulence factors, and suppression of biofilm formation mdpi.comnih.govscielo.org.pe. For instance, xanthone (B1684191) C-glucosyls like this compound can damage cell membranes and reduce bacterial protein synthesis mdpi.com.
A significant area of research is this compound's ability to inhibit biofilm formation, a critical virulence factor for many pathogenic bacteria.
Against Streptococcus mutans: this compound has been shown to inhibit S. mutans biofilm formation by attenuating glucansucrase activities, an enzyme crucial for glucan synthesis and bacterial adherence in dental plaque mdpi.commdpi.comresearchgate.net. It significantly downregulated the expression of virulence genes such as gtfB, gtfC, and gtfD, which are involved in biofilm formation mdpi.commdpi.com.
Against Staphylococcus aureus: this compound-containing extracts from Mangifera indica leaves have shown antibacterial and antibiofilm properties against S. aureus, with higher concentrations demonstrating more effective inhibition of growth and biofilm formation pdgi.or.id.
Against Porphyromonas gingivalis: Ethanolic extracts of Mangifera indica leaves, containing this compound, inhibited the growth and biofilm formation of P. gingivalis, a key pathogen in periodontitis trisakti.ac.id.
Against Pseudomonas aeruginosa: this compound has been suggested to disrupt the quorum sensing (QS) mechanism in P. aeruginosa by binding directly to LasR, thereby inhibiting the activation of virulent genes and biofilm formation researchgate.net.
Antiviral Activities of this compound in Cell Culture Models
This compound exhibits antiviral activities against a range of viruses in cell culture models.
Herpes Simplex Virus (HSV): this compound and isothis compound (B191597) have demonstrated antiviral effects against herpes simplex virus-1 (HSV-1) and herpes simplex virus-2 (HSV-2) in tissue culture techniques, with observed plaque reduction rates spandidos-publications.comphytojournal.com. This compound inhibits late events in HSV-2 replication and HSV-1 virus duplication within cells spandidos-publications.comphytojournal.com.
Human Immunodeficiency Virus (HIV): this compound has been found to antagonize the in vitro cytopathic effect of HIV on MT-2 cells and prevent cell death nih.govphytojournal.com. It exhibits low cytotoxicity and good inhibitory activity on HIV-1 replication in a dose-dependent manner, even against primary HIV-1 isolates and resistant strains nih.gov. Mechanism studies suggest that this compound might inhibit HIV-1 protease, and it remains effective against HIV peptidic protease inhibitor-resistant strains nih.govnih.gov.
Influenza Virus: Mangifera extract, containing this compound, has shown antiviral activity against influenza virus (e.g., H9N2) propagated on tissue culture cells (chicken embryo fibroblast and primary fetal calve kidney cells), indicating a reduction in viral load microbiologyjournal.org.
Synergistic Effects of this compound with Conventional Antimicrobials
This compound has shown promising synergistic effects when combined with conventional antimicrobial agents, which could be a valuable strategy to combat drug resistance and enhance therapeutic outcomes.
Against Staphylococcus aureus: this compound has been reported to exert synergistic antibacterial effects on Staphylococcus aureus when used in combination with standard antibiotics such as nalidixic acid, ampicillin, tetracycline, and sulfamethoxazole/trimethoprim mdpi.comresearchgate.netresearchgate.net. This synergy suggests that this compound can potentiate the antibacterial effect of these drugs researchgate.net.
Against Multidrug-Resistant (MDR) Bacteria: Ethanolic extracts of Mangifera indica seeds, which contain this compound, have revealed significant antimicrobial properties against multidrug-resistant Pseudomonas aeruginosa and Acinetobacter baumannii. When combined with standard antibiotics like ceftazidime, ciprofloxacin, penicillin, amikacin, meropenem, and colistin, these extracts showed synergistic effects in reducing the growth of the studied strains ufu.brufu.br. This indicates this compound's potential as a modulator of antibiotic resistance.
In Depth Mechanistic Investigations of Mangiferin at the Cellular and Subcellular Levels
Receptor and Enzyme Target Identification for Mangiferin (B1668620)
Research has identified several direct and indirect molecular targets for this compound, encompassing both receptors and enzymes, which explains its diverse pharmacological effects. In the context of cancer, this compound has been shown to activate estrogen receptor alpha (ERα), a key regulator of gene transcription implicated in breast cancer nih.gov.
This compound's enzymatic targets are numerous and play roles in inflammation, cancer metastasis, and viral replication. It has been found to inhibit the activity of key inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) nih.govspandidos-publications.com. In cancer models, it suppresses the expression and activity of matrix metalloproteinases, specifically MMP-7 and MMP-9, which are crucial for the degradation of the extracellular matrix during tumor invasion and metastasis nih.gov. Additionally, molecular docking studies have indicated that this compound can inhibit the neuraminidase (NA) enzyme of the H1N1 influenza virus, suggesting a potential mechanism for its antiviral activity nih.gov. Another important target is hexokinase-II (HK-II); this compound promotes the binding of HK-II to mitochondria, which is a protective mechanism for mitochondrial function nih.gov.
| Target Class | Specific Target | Observed Effect of this compound | Research Context |
| Receptor | Estrogen Receptor Alpha (ERα) | Activation | Breast cancer regulation nih.gov |
| Enzyme | Cyclooxygenase-2 (COX-2) | Inhibition of expression | Inflammation nih.govspandidos-publications.com |
| Enzyme | Inducible Nitric Oxide Synthase (iNOS) | Inhibition of expression | Inflammation nih.govspandidos-publications.com |
| Enzyme | Matrix Metalloproteinase-7 (MMP-7) | Suppression of expression | Cancer metastasis nih.gov |
| Enzyme | Matrix Metalloproteinase-9 (MMP-9) | Suppression of expression and activity | Cancer metastasis, glioma cells nih.gov |
| Enzyme | Neuraminidase (NA) | Inhibition | H1N1 influenza virus replication nih.gov |
| Enzyme | Hexokinase-II (HK-II) | Promotes binding to mitochondria | Protection of mitochondrial function nih.gov |
Interaction of this compound with Intracellular Signaling Pathways (e.g., MAPK, Akt, NF-κB, PI3K/Akt/mTOR)
This compound exerts significant influence by modulating key intracellular signaling pathways that govern inflammation, cell proliferation, survival, and apoptosis.
NF-κB Pathway: A primary mechanism for this compound's anti-inflammatory and anti-cancer effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. Studies show that this compound can suppress NF-κB activity by preventing the nuclear translocation of its p65 and p50 subunits nih.govnih.gov. This action leads to a downstream reduction in the expression of inflammatory cytokines like TNF-α, IL-6, and IL-1β nih.govnih.gov.
MAPK Pathway: this compound modulates the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is critical for cellular responses to external stimuli. It has been observed to inhibit the phosphorylation of key components of this pathway, including p38, c-Jun N-terminal Kinase (JNK), and Extracellular signal-Regulated Kinase (ERK1/2) nih.govmdpi.comnih.gov. This inhibition contributes to its effects on inflammation and cell proliferation nih.gov.
PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism. This compound has been shown to inhibit this pathway in various contexts. For instance, it decreases the phosphorylation of Akt, which in turn can influence downstream targets nih.govnih.gov. In cardiomyocytes, this compound was found to suppress the mTORC1 signaling pathway, evidenced by decreased phosphorylation of mTOR and its downstream effectors p70S6K, S6, and 4EBP1 frontiersin.org. This inhibition of the mTOR pathway is a key mechanism by which this compound can induce autophagy frontiersin.org. In cancer models, this compound has been observed to lower the quantities of p-PI3K, p-Akt, and p-mTOR, contributing to its anti-proliferative and pro-apoptotic effects mdpi.com.
| Signaling Pathway | Key Protein/Target | Effect of this compound | Downstream Consequence | Cell Model/Context |
| NF-κB | p65 and p50 subunits | Inhibition of nuclear translocation | Decreased expression of TNF-α, IL-6, IL-1β | Macrophages, prostate cancer cells nih.govnih.gov |
| MAPK | p38, JNK, ERK1/2 | Inhibition of phosphorylation | Attenuation of inflammatory and proliferative signals | Various, including macrophages nih.govmdpi.com |
| Akt | Akt | Inhibition of phosphorylation | Reduced cell survival signals | Vessel endothelial cells, leukemia cells nih.govnih.gov |
| PI3K/Akt/mTOR | mTOR, p70S6K, S6 | Inhibition of phosphorylation | Enhanced autophagy | Cardiomyocytes frontiersin.org |
| PI3K/Akt/mTOR | p-PI3K, p-Akt, p-mTOR | Reduction in levels | Inhibition of proliferation, induction of apoptosis | Hepatocellular carcinoma cells mdpi.com |
Effects of this compound on Gene Expression and Epigenetic Modification
This compound modulates cellular function by altering the expression of various genes involved in cancer, metabolism, and stress response. In K562 leukemia cells, this compound was found to downregulate the expression of the BCR/ABL fusion gene, which is critical for the proliferation of these cancer cells nih.gov. Conversely, it can upregulate the expression of protective genes; for example, it enhances the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor in the antioxidant response nih.gov. In the context of brown-adipocyte differentiation, this compound treatment improved the expression of genes related to thermogenesis and mitochondrial mass, including UCP1, PGC1α, PRDM16, and PPAR-α and -γ researchgate.net.
Beyond direct gene expression, this compound has been shown to exert epigenetic control, primarily through the regulation of microRNAs (miRNAs). MiRNAs are small non-coding RNAs that regulate gene expression post-transcriptionally. In glioma cells, this compound was found to upregulate the expression of miR-15b, which subsequently led to the suppression of MMP-9, indicating a role in reducing metastasis nih.govspandidos-publications.com. Another study in ATDC5 cells revealed that this compound upregulates miR-181a expression, which provides protection from cellular damage by suppressing PTEN levels and the NF-κB pathway spandidos-publications.com.
Modulation of Mitochondrial Function by this compound
Mitochondria are central to this compound's protective effects, particularly in the context of oxidative stress and metabolic regulation. This compound helps preserve mitochondrial integrity and function through several mechanisms. It has been shown to restore the mitochondrial membrane potential that can be depolarized by cellular stress nih.govnih.gov.
One specific mechanism involves its interaction with the enzyme hexokinase-II (HK-II). In vessel endothelial cells, this compound prevents the detachment of HK-II from mitochondria, an event that can lead to mitochondrial dysfunction and apoptosis nih.gov. Furthermore, this compound's ability to form complexes with iron ions allows it to protect mitochondria from iron-induced lipid peroxidation and subsequent swelling nih.govnih.gov.
In skeletal muscle, this compound enhances mitochondrial bioenergetics. It increases the expression and activity of succinate dehydrogenase, a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain, leading to increased ATP production cornell.edu. This is complemented by its ability to induce the expression of mitochondrial genes and their associated transcriptional factors cornell.edu.
Impact of this compound on Autophagy and Apoptosis Regulation
This compound demonstrates a dual role in regulating the interconnected cellular processes of autophagy and apoptosis, often in a context-dependent manner.
Apoptosis: In numerous cancer cell lines, this compound acts as a pro-apoptotic agent. It can induce apoptosis by modulating the expression of the Bcl-2 family of proteins, specifically by down-regulating the anti-apoptotic protein Bcl-2 and up-regulating the pro-apoptotic protein Bax mdpi.comnih.gov. This shift in the Bax/Bcl-2 ratio leads to the activation of executioner caspases, such as caspase-3, ultimately resulting in apoptotic cell death mdpi.comnih.gov. However, in non-cancerous cells under stress, such as macrophages infected with S. aureus, this compound can exert an anti-apoptotic effect, protecting the cells from damage by inhibiting this same pathway nih.govresearchgate.net.
Autophagy: Autophagy is a cellular recycling process that can promote either cell survival or death. This compound's effect on autophagy is also context-specific. In cardiomyocytes exposed to high glucose, this compound enhances autophagic flux, which serves as a protective mechanism against cell injury. It achieves this by suppressing the mTORC1 signaling pathway, a known inhibitor of autophagy frontiersin.org. Similarly, in a model of pancreatic beta-cell injury, this compound was found to protect cells by increasing autophagy flux via the AMPK-mTOR pathway tandfonline.com. Conversely, in RAW264.7 cells infected with S. aureus, this compound was shown to inhibit autophagy, as evidenced by a decrease in the LC3-II/LC3-I ratio and Beclin-1 levels, which was part of its protective role in that specific model nih.govresearchgate.net.
Membrane Permeability and Intracellular Accumulation of this compound in Research Models
A significant factor influencing the biological activity of this compound in research models is its physicochemical properties, which dictate its ability to cross cell membranes and accumulate intracellularly. Pharmacokinetic studies have consistently highlighted that this compound exhibits poor membrane permeability and, consequently, low oral bioavailability nih.govresearchgate.net. This limited lipophilicity hinders its passive diffusion across the intestinal membrane, which is a primary challenge for its systemic application researchgate.net.
Despite these limitations, evidence suggests that this compound can be transported into cells and reach various tissues. It has been detected in plasma and urine, and studies have shown it can cross the blood-ocular barrier nih.gov. The metabolism of this compound by cytochrome P450 (CYP) enzymes appears to be limited, suggesting that its low bioavailability is more attributable to poor absorption rather than extensive first-pass metabolism nih.gov. The challenge of its low permeability has spurred research into novel delivery systems to enhance its intracellular accumulation and therapeutic efficacy in various models researchgate.net.
Preclinical Efficacy Studies of Mangiferin in Advanced in Vivo Animal Models
Mangiferin (B1668620) in Organ Injury Animal Models (e.g., Liver, Kidney, Heart)
Preclinical investigations have demonstrated this compound's protective effects against injury in multiple vital organs, often mediated through its antioxidant, anti-inflammatory, and anti-apoptotic mechanisms.
Liver Injury Animal Models
This compound has shown promising hepatoprotective effects in various animal models of liver damage induced by different agents. In models of doxorubicin-induced liver injury, this compound treatment led to a reduction in elevated alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) activities, alongside a decrease in lipid peroxidation (malondialdehyde levels). Concurrently, it increased the levels of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH) in liver cells. jrespharm.com
In mice challenged with carbon tetrachloride (CCl4) to induce acute liver injury, this compound administration resulted in a decrease in serum AST and ALT levels. Furthermore, it attenuated the concentrations of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) in liver tissue, and reduced cellular apoptosis. This protective action was linked to the inhibition of oxidative stress and inflammation, potentially involving the Nrf2-ARE pathway. nih.gov
Studies involving lead (Pb(II))-induced hepatic damage in murine models revealed that this compound diminished the formation of reactive oxygen species (ROS) and reduced serum levels of ALT and alkaline phosphatase (ALP). It also contributed to the restoration of mitochondrial membrane potential and regulated the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. This compound was observed to inhibit the activation of mitogen-activated protein kinases (MAPKs) and the nuclear translocation of nuclear factor-kappa B (NF-κB), thereby reducing apoptotic hepatic cell death. plos.org
In models of acute liver injury induced by lipopolysaccharide (LPS)/D-galactosamine (D-GalN), this compound pretreatment improved survival rates, decreased serum aminotransferase activities, and inhibited hepatic TNF-α production. Its protective effects were associated with a reduction in TNF-α production, mediated by the promotion of Kupffer cells to upregulate heme oxygenase-1 (HO-1) expression. frontiersin.org Additionally, this compound has been found to prevent alcoholic liver disease in chronic plus binge ethanol (B145695) mouse models by improving phosphodiesterase 3B (PDE3B) stability through the AMPK/noncanonical NF-κB signaling pathway. mdpi.com In non-alcoholic steatohepatitis (NASH) models in Wistar rats, this compound significantly lowered plasma and liver lipid levels and reduced transaminase levels, with histopathological improvements in steatosis and inflammation. researchgate.net
Table 1: this compound's Efficacy in Liver Injury Animal Models
| Animal Model/Inducer | Key Findings |
| Doxorubicin-induced Liver Injury (Rats) jrespharm.com | Decreased ALT and AST activities; reduced lipid peroxidation (MDA); increased SOD and GSH levels. |
| CCl4-induced Acute Liver Injury (Mice) nih.gov | Reduced serum AST and ALT; diminished TNF-α, IL-6, and IL-1β in liver tissue; decreased cellular apoptosis; inhibited oxidative stress and inflammation (Nrf2-ARE pathway involvement). |
| Lead (Pb(II))-induced Hepatic Damage (Murine) plos.org | Diminished ROS formation; reduced serum ALT and ALP; restored mitochondrial membrane potential; regulated Bcl-2/Bax; inhibited MAPK activation and NF-κB nuclear translocation; reduced apoptotic cell death. |
| LPS/D-GalN-induced Acute Liver Injury (Mice) frontiersin.org | Improved survival; decreased serum aminotransferase activities; inhibited hepatic TNF-α production; attenuated injury by reducing TNF-α via Kupffer cells and HO-1 upregulation. |
| Ethanol-induced Liver Injury (Mice) mdpi.com | Prevented alcoholic liver disease by ameliorating PDE3B stability via AMPK/noncanonical NF-κB signaling. |
| HFD-DEN induced NASH (Wistar Rats) researchgate.net | Significantly lowered plasma and liver lipid levels; reduced transaminase levels; histopathological reduction of steatosis and inflammation. |
Kidney Injury Animal Models
This compound has demonstrated renoprotective effects across various experimental kidney injury models. In streptozotocin (B1681764) (STZ)-induced diabetic nephropathy (DN) rat models, this compound treatment significantly decreased plasma glucose, kidney to body weight ratio, blood urea (B33335) nitrogen (BUN), plasma creatinine (B1669602), uric acid, and urinary albumin. It also attenuated glomerular hypertrophy and hydropsy, and reduced glomerular extracellular matrix expansion and glomerular basement membrane thickness. spandidos-publications.com Furthermore, this compound increased antioxidant enzyme activities and reduced levels of reactive oxygen species (ROS) and malondialdehyde (MDA) in kidney tissues in these diabetic models. mdpi.com
In cisplatin-induced acute kidney injury (AKI) models, this compound reversed AKI in rats, partly through the modulation of the MAPK pathway. researchgate.net In Swiss albino mice, this compound attenuated the functional and structural kidney damages induced by cisplatin. It suppressed the elevation of intracellular ROS and the activation of several pro-inflammatory cytokines and NF-κB, while also diminishing renal cell apoptosis. Significant reductions in serum BUN and creatinine levels were observed in this compound-treated cisplatin-induced animals. frontiersin.org
For sepsis-induced acute kidney injury, this compound attenuated renal dysfunction in a cecal ligation and puncture (CLP)-induced septic mouse model. This protective effect was linked to the inhibition of oxidative stress and a decrease in serum levels of pro-inflammatory cytokines and apoptosis in the kidneys, leading to reduced plasma BUN and creatinine levels. karger.com
Table 2: this compound's Efficacy in Kidney Injury Animal Models
| Animal Model/Inducer | Key Findings |
| STZ-induced Diabetic Nephropathy (Rats, Mice) spandidos-publications.commdpi.com | Decreased plasma glucose, kidney/body weight ratio, BUN, creatinine, uric acid, urinary albumin; attenuated glomerular hypertrophy/hydropsy; reduced ECM expansion/GBM thickness; increased antioxidant enzymes; reduced ROS and MDA. |
| Cisplatin-induced Acute Kidney Injury (Rats, Mice) researchgate.netfrontiersin.org | Reversed AKI via MAPK pathway modulation; attenuated functional/structural damage; suppressed intracellular ROS and pro-inflammatory cytokines/NF-κB activation; diminished renal cell apoptosis; significantly lowered serum BUN and creatinine. |
| Sepsis-induced Acute Kidney Injury (Mice) karger.com | Attenuated renal dysfunction; inhibited oxidative stress; decreased serum pro-inflammatory cytokines and apoptosis in kidneys; reduced plasma BUN and creatinine. |
Heart Injury Animal Models
This compound has also demonstrated cardioprotective effects in various animal models of heart injury. In diabetic rats with myocardial ischemia-reperfusion (IR) injury induced by STZ, this compound treatment reduced blood glucose levels and cardiomyocyte apoptosis. It also downregulated key signaling molecules such as inositol-requiring enzyme 1 (IRE1), apoptotic signal-regulating kinase (ASK1), and JNK, suggesting an inhibition of myocardial cell apoptosis through blood glucose regulation and endoplasmic reticulum (ER) stress prevention. spandidos-publications.com
In models of myocardial infarction (MI), whether induced by isoproterenol (B85558) or left anterior descending (LAD) coronary artery ligation, this compound improved heart blood flow parameters and fiber disturbance. Administration of this compound restored cardiac ejection function, reduced the accumulation of TNF-α and cleaved caspase-3, and upregulated Bcl-2. spandidos-publications.com Pretreatment with this compound in isoproterenol-induced rats ameliorated pathological changes, reduced lipid peroxide formation, and maintained myocardial marker enzyme activities near normal levels. niscpr.res.in Notably, this compound significantly reduced infarct area and prevented MI-induced apoptosis and heart failure in mice by activating the Sirtuin 1 (Sirt1)/Forkhead box protein O3a (FoxO3a) pathway. nih.gov Furthermore, this compound reduced cholesterol, triglycerol, and free fatty acid levels in both serum and heart tissue, while increasing heart tissue phospholipids (B1166683) in isoproterenol-induced cardiotoxic rats, indicating hypolipidemic effects. nih.gov
For diabetic cardiomyopathy (DCM), this compound reduced the production of advanced glycation end products (AGEs) and decreased the mRNA and protein expression of the Receptor for Advanced Glycation End Products (RAGE) in DCM rats, suggesting beneficial effects in this condition. spandidos-publications.com
Table 3: this compound's Efficacy in Heart Injury Animal Models
| Animal Model/Inducer | Key Findings |
| STZ-induced Myocardial IR Injury (Diabetic Rats) spandidos-publications.com | Reduced blood glucose and cardiomyocyte apoptosis; downregulated IRE1, ASK1, and JNK; inhibited apoptosis via blood glucose regulation and ER stress prevention. |
| Isoproterenol-induced or LAD ligation Myocardial Infarction (Rats, Mice) spandidos-publications.comniscpr.res.innih.govnih.gov | Improved heart blood flow and fiber disturbance; restored cardiac ejection function; reduced TNF-α and cleaved caspase-3; upregulated Bcl-2; ameliorated pathological changes; reduced lipid peroxide formation; maintained myocardial marker enzymes; reduced infarct area and prevented apoptosis/heart failure via Sirt1/FoxO3a pathway; reduced cholesterol, triglycerol, free fatty acids; increased heart tissue phospholipids. |
| Diabetic Cardiomyopathy (Rats) spandidos-publications.com | Reduced AGE production; decreased mRNA and protein expression of RAGE. |
Structural Modification and Derivatization Strategies for Enhancing Mangiferin S Research Utility
Rationale for Mangiferin (B1668620) Derivatization in Academic Research
The primary rationale for derivatizing this compound in academic research stems from the need to improve its physicochemical and pharmacological profiles, thereby enhancing its research utility and paving the way for potential therapeutic applications. Despite its diverse biological activities, this compound exhibits poor aqueous solubility, reported as low as 0.111 mg/mL, and limited oral bioavailability, often less than 2% frontiersin.orgbsmiab.orgmdpi.comnih.govresearchgate.net. These characteristics significantly hinder its absorption, distribution, metabolism, and excretion (ADME) properties, restricting its systemic efficacy in biological systems frontiersin.orgbsmiab.orgmdpi.comnih.govresearchgate.net.
Academic research focuses on derivatization to achieve several key objectives:
Enhancing Bioavailability and Solubility: Modifications aim to increase water solubility and improve absorption across biological membranes, leading to better systemic exposure frontiersin.orgbsmiab.orgnih.govresearchgate.net.
Improving Pharmacokinetic Profile: Derivatization strategies seek to enhance the stability of this compound in biological environments and optimize its pharmacokinetic parameters, including half-life and distribution to target tissues mdpi.com.
Modulating and Enhancing Pharmacological Activities: By introducing specific functional groups or altering existing ones, researchers can fine-tune or amplify particular biological effects, such as antioxidant, antitumor, antidiabetic, or analgesic activities frontiersin.orgresearchgate.netresearchgate.netrsc.orgcjnmcpu.com.
Facilitating Structure-Activity Relationship (SAR) Studies: Systematic derivatization allows for the elucidation of SARs, providing critical insights into the molecular features responsible for this compound's biological actions. This understanding is fundamental for rational drug design and the development of novel, more potent, and selective this compound analogues frontiersin.orgacs.orgresearchgate.netresearchgate.net.
Developing Prodrugs or Targeted Delivery Systems: Modified this compound structures can serve as prodrugs that release the active compound at a specific site or be incorporated into advanced delivery systems to improve targeting and reduce off-target effects mdpi.com.
Synthetic Methodologies for this compound Derivatives
Numerous synthetic methodologies have been developed to create this compound derivatives, with over 500 derivatives generated through approximately 80 different reactions nih.gov. These approaches primarily involve chemical derivatization and enzymatic modifications, targeting specific hydroxyl groups on the xanthone (B1684191) core and the glucose moiety frontiersin.orgnih.gov. The hydroxyl groups at positions C1, C3, C6, and C7 are common sites for derivatization, while the C8 hydrogen atom and enzymatic cleavage at the C2-C bond of the glucose moiety also present modification opportunities frontiersin.org.
Esterification and Etherification of this compound
Esterification is a widely employed strategy to enhance the lipophilicity of this compound, which can improve its absorption and lipid antioxidant capacity researchgate.net. This process typically involves reacting this compound with various carboxylic acids or their anhydrides. Enzymatic esterification, often catalyzed by lipases, has been explored using fatty acids such as palmitic acid, lauric acid, stearic acid, and oleic acid researchgate.netacs.org.
Research findings demonstrate the impact of esterification:
Esterified derivatives exhibited a significant increase in lipophilicity, ranging from 10 to 30 times compared to unmodified this compound researchgate.net.
Acetylated and benzoylated this compound derivatives showed potent antioxidant activity, surpassing that of this compound itself in certain assays researchgate.net.
Specific esterified derivatives, such as 7,2',3',4',6'-penta-acetyl-mangiferin (PAM), 3,6,7,2',3',4',6'-hepta-propionyl-mangiferin (HPM), and 3,6,7,2',3',4'-hexa-butyryl-mangiferin (HBM), were synthesized using acetic, propionic, and butyric anhydrides, respectively cjnmcpu.com. These derivatives demonstrated higher lipid-solubility and stronger hypoglycemic activity than this compound cjnmcpu.com.
Esterification and aryl-alkylation reactions, particularly at the C6 position of this compound, have yielded derivatives with enhanced cytotoxicity against breast cancer cell lines frontiersin.org.
Glycosylation and Glycoside Modifications of this compound
Glycosylation is a crucial derivatization strategy aimed at improving this compound's aqueous solubility and bioavailability, which are often limited by its C-glycosidic bond nih.govrsc.orgmdpi.com. Enzymatic glycosylation, utilizing glycosyltransferases (GTs) and glycoside hydrolases (GHs), is often preferred over chemical methods due to its specificity and milder reaction conditions nih.gov.
Key findings regarding this compound glycosylation include:
Maltogenic amylase (PgMA) from Parageobacillus galactosidasius DSM 18751 has been successfully employed to glycosylate this compound, yielding glucosyl-α-(1→6)-mangiferin and maltosyl-α-(1→6)-mangiferin nih.govmdpi.com. Notably, maltosyl-α-(1→6)-mangiferin demonstrated a remarkable 5500-fold increase in aqueous solubility compared to native this compound nih.govmdpi.com.
β-fructofuranosidase has also been used for enzymatic glycosylation, producing fructosyl-β-(2→6)-mangiferin and β-D-difructofuranosyl-(2→6)-mangiferin rsc.orgrsc.org.
While improving solubility, glycosylation typically maintains or slightly alters the antioxidant activity. For instance, this compound glucosides showed similar 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging activities compared to this compound mdpi.com. However, some glycosylated derivatives have shown higher antitumor activities rsc.orgrsc.org.
The presence of glycosidic moieties in flavonol glycosides, including this compound, contributes to their antioxidant activity emerald.com. The C-glycosidic bond in this compound is particularly noted for enhancing its bioavailability and antioxidant properties nih.govmdpi.com.
Halogenation and Other Aromatic Substitutions on this compound
Halogenation involves the introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the this compound scaffold. This can be achieved by reacting this compound with halogenated hydrocarbons under alkaline conditions, such as with potassium carbonate in dimethylformamide at approximately 40°C google.com. While direct in situ halogenation of this compound is a synthetic approach, the isolation of naturally occurring halogenated compounds like bromomangiferic acid and chloromangiferamide from Mangifera zeylanica bark suggests the potential for such modifications to influence biological activity humanjournals.comspandidos-publications.comresearchgate.net.
Other Aromatic Substitutions encompass a range of modifications to the aromatic rings of this compound. These can include:
Phenyl substitution: A 2-phenyl substitution on the aromatic ring has been identified as efficient for free-radical scavenging mdpi.comacs.org.
Acylation and Sulfation: These are also mentioned as general derivatization reactions that can be applied to the xanthone framework of this compound nih.gov.
Oxygenated radicals: The creation of derivatives with oxygenated radicals, such as acetylated forms, has been shown to improve antioxidant activity frontiersin.org.
Structure-Activity Relationship (SAR) Studies of this compound and its Analogues
Structure-Activity Relationship (SAR) studies are fundamental in understanding how specific chemical modifications to this compound influence its biological activities. These investigations are crucial for the rational design of novel this compound analogues with improved potency, selectivity, and pharmacokinetic profiles frontiersin.orgacs.orgresearchgate.netresearchgate.net.
Key insights from SAR studies on this compound and its analogues include:
Impact of Hydroxyl Groups:
The four aromatic hydroxyl groups at C1, C3, C6, and C7 are critical determinants of this compound's strong antiradical and antioxidant properties researchgate.net.
In the case of norathyriol (B23591), an aglycone metabolite of this compound, the hydroxyl groups at C1, C3, and C6 were found to be essential for maintaining its xanthine (B1682287) oxidase inhibitory activity tandfonline.comtandfonline.com.
Role of the C-Glycoside Linkage:
The C-glycosidic bond in this compound is known to enhance its bioavailability and contribute to its antioxidant properties nih.govmdpi.com.
However, comparisons between norathyriol (aglycone) and its C-glycosides (this compound and isothis compound) suggest that the C-glycoside moiety can slightly decrease the electron transfer potential, a measure of antioxidant capacity nih.gov. The specific position of the C-glycoside (e.g., C2 in this compound vs. C4 in isothis compound) appears to have only a minor effect on this potential nih.gov.
Influence of Esterification and Etherification:
Esterification: The size and nature of esterification moieties significantly impact activity. For instance, in hypoglycemic activity, a clear structure-activity relationship was observed: larger esterification moieties or higher lipid-solubility correlated with stronger hypoglycemic activity (no ester < acetyl < propionyl < butyryl) cjnmcpu.com.
Aromatic Substitutions: Acetyl and benzoyl groups, when substituted, led to potent antioxidant activity, whereas benzyl (B1604629) and methyl substitutions resulted in poorer antioxidant activity compared to this compound researchgate.net. Derivatives with oxygenated radicals, such as acetylated this compound, showed improved antioxidant capabilities frontiersin.org.
Impact of O-Glycosylation:
While C-glycosylation is characteristic of this compound, O-glycosylation (where a sugar is linked via an oxygen atom) can significantly alter the molecule's structure and activity emerald.comnih.gov. If a sugar residue is linked to an oxygen atom of a hydroquinone (B1673460) or catechol moiety, it can drastically reduce the electron transfer potential. For example, the O-glycoside neothis compound (B1678171) showed a 119-fold decrease in electron transfer potential compared to this compound nih.gov.
These findings highlight that specific structural elements and their positions are crucial for determining the pharmacological profile of this compound derivatives.
Impact of Derivatization on this compound's Preclinical Pharmacological Profiles
Derivatization strategies have profoundly impacted this compound's preclinical pharmacological profiles, primarily by addressing its limitations in solubility and bioavailability and by modulating its biological activities. The goal is to create analogues with enhanced therapeutic potential for further research.
Improved Solubility and Bioavailability: A consistent finding across numerous studies is the significant improvement in aqueous solubility and, consequently, bioavailability following derivatization. For example, maltosyl-α-(1→6)-mangiferin, a glycosylated derivative, exhibited a remarkable 5500-fold increase in aqueous solubility compared to native this compound nih.govmdpi.com. This enhanced solubility is critical for improving systemic exposure and efficacy in in vivo preclinical models frontiersin.orgbsmiab.orgmdpi.comnih.govresearchgate.net.
Modulation of Antioxidant Activity: Derivatization can significantly influence this compound's potent antioxidant properties:
Esterification: Esterified derivatives, particularly those with acetyl groups, have demonstrated improved antioxidant activity, as assessed by DPPH scavenging and inhibition of lipid peroxidation frontiersin.orgresearchgate.netresearchgate.net. These derivatives also showed enhanced lipid antioxidant capacity researchgate.net.
Glycosylation: While improving solubility, glycosylation often maintains or slightly alters the DPPH radical scavenging activity compared to this compound mdpi.com.
Aromatic Substitutions: Specific aromatic substitutions, like 2-phenyl substitution, have been found to be highly efficient for free-radical scavenging mdpi.comacs.org.
Enhanced Antitumor/Cytotoxic Effects: Modifications to this compound have shown promise in enhancing its anticancer properties in preclinical settings:
Esterification and Alkylation: Esterified and aryl-alkylated derivatives, especially those modified at the C6 position, have exhibited greater cytotoxicity against breast cancer cell lines compared to unmodified this compound frontiersin.org.
Glycosylation: Some glycosylated this compound derivatives have demonstrated higher antitumor activities rsc.orgrsc.org.
Improved Antidiabetic/Hypoglycemic Activity: Derivatization has led to this compound analogues with enhanced antidiabetic potential:
Esterification: Esterified derivatives, such as penta-acetyl-mangiferin, hepta-propionyl-mangiferin, and hexa-butyryl-mangiferin, showed stronger hypoglycemic activity in hyperglycemic mouse models and could promote the recovery of damaged islet cells cjnmcpu.com.
Some derivatives have also shown higher inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme involved in insulin (B600854) signaling frontiersin.org.
Impact on Other Pharmacological Actions:
Analgesic and Anti-inflammatory Effects: While some aryl and alkyl halide this compound derivatives have been reported to enhance analgesic properties, other studies found similar analgesic and anti-inflammatory effects between this compound and its derivatives frontiersin.orgresearchgate.net.
Xanthine Oxidase Inhibition: Interestingly, norathyriol, an aglycone metabolite of this compound formed by deglycosylation in the intestinal tract, is a more potent uncompetitive inhibitor of xanthine oxidase than this compound itself tandfonline.comtandfonline.com. This highlights that in vivo metabolism can also generate more active species.
Compound Names and PubChem CIDs
Pharmacokinetic and Metabolic Research of Mangiferin in Preclinical Contexts
Bioavailability Research of Mangiferin (B1668620) in Preclinical Settings
The oral bioavailability of this compound in preclinical settings, particularly in rats, is consistently reported as remarkably low, often around 1.2% mdpi.comnih.govuni.lunih.govresearchgate.net. This low bioavailability is a significant hurdle for its therapeutic efficacy. This compound is classified as a Biopharmaceutics Classification System (BCS) class IV drug, indicating both low solubility and low permeability wikipedia.orguni.lunih.gov.
Table 1: Comparative Pharmacokinetic Parameters of Pure this compound vs. Polyherbal Formulation in Rats
| Parameter | Pure this compound (Mean ± SD) | Polyherbal Formulation (Mean ± SD) | Observation | Source |
| Cmax | 15.23 μg/mL | 44.16 μg/mL | Elevated Cmax with formulation | admescope.com |
| Tmax | Rapid | Slower | Slower absorption with formulation | admescope.com |
| Elimination Rate | Comparatively low | 0.50/h | Faster elimination with formulation | admescope.com |
| MRT | 3.21 h | 3.65 h | Longer residence time with formulation | admescope.com |
| AUC0–∞ | Significantly decreased | Enhanced | Increased exposure with formulation | admescope.com |
Factors Influencing Oral Bioavailability of this compound in Research Models
Several factors contribute to the limited oral bioavailability of this compound in research models. These include its low lipophilicity, poor permeability across the intestinal membrane, and inherent low oral uptake mdpi.comnih.gov. Furthermore, its low aqueous solubility (reported as 0.111 mg/mL, 0.16 mg/mL, and 0.38 mg/mL in various studies) is a major limiting factor mdpi.comnih.govcdutcm.edu.cn. High hepatic first-pass metabolism and significant P-glycoprotein (P-gp) efflux also play crucial roles in reducing the amount of this compound reaching systemic circulation uni.lunih.govcdutcm.edu.cnresearchgate.net. Additionally, this compound has shown non-linear pharmacokinetics at higher oral doses in rats, meaning that increasing the dose does not proportionally increase blood levels.
Strategies for Enhancing Bioavailability of this compound in Research (e.g., Nanotechnology, Formulations)
To overcome the challenges of this compound's low bioavailability, various strategies have been explored in preclinical research:
Formulation strategies:
Phospholipid complexes and phytosomes: Complexation with phospholipids (B1166683) has been shown to significantly increase this compound's solubility in the lipid phase, thereby enhancing intestinal permeability and oral bioavailability nih.gov. In mice, a this compound-phospholipid complex increased the average Cmax from 180.90 to 377.66 μg/mL, extended the elimination half-life from 4.49 to 9.31 h, and boosted relative bioavailability by 230.00% nih.gov. Phytosomes are also considered an ideal way to enhance bioavailability by improving solubility and potentially lowering hepatic metabolism wikipedia.org.
Cyclodextrin inclusion complexes: Molecular inclusion in cyclodextrins can improve this compound's solubility, bioavailability, and protective effects on membranes.
Lipid emulsions and solid dispersions: These formulations are also investigated to enhance solubility and absorption.
Salification: The formation of this compound monosodium salts has been shown to significantly improve aqueous solubility (up to 10 mg/mL compared to 0.1-0.5 mg/mL for the aqueous extract) and enhance bioavailability. In a human study, this compound monosodium salt (MLES) demonstrated a 2.44-fold increase in AUC0–24h compared to the less soluble aqueous extract (MLE60).
Polyherbal formulations: Interactions with other constituents in complex botanical formulations can modulate this compound absorption and enhance its bioavailability admescope.com. For example, this compound's exposure was enhanced when administered as part of a polyherbal formulation compared to pure this compound, potentially due to interactions that delay elimination admescope.com.
Absorption enhancers: The use of enhancers like TPGS, sodium deoxycholate, and Carbopol 974P has been explored. Sodium deoxycholate, for instance, increased the bioavailability of this compound four-fold in rats, possibly by weakening the compactness between lecithin (B1663433) molecules and increasing paracellular permeability.
Enzyme Systems Involved in this compound Biotransformation
This compound undergoes extensive metabolism, and its biotransformation involves various enzyme systems. Studies have indicated that the pharmacokinetics of this compound are influenced by uridine (B1682114) diphosphoglucuronosyltransferase (UGT), cytochrome P450 (CYP450), and P-glycoprotein (P-gp). In human-cultured hepatocytes, this compound and its extracts have been shown to modulate the activity and/or expression of major P450 and UGT enzymes nih.gov. Specifically, a concentration-dependent decrease in the activity of CYP1A2, 2A6, 2C9, 2D6, and 3A4 was observed nih.gov. This compound also diminished UGT activities, with greater effects on UGT1A1 and 2B7 compared to UGT1A9 nih.gov. Furthermore, changes in hepatic phase I and phase II drug-metabolizing enzyme activities, including altered expression of CYP and GST isozymes, have been observed in streptozotocin-induced diabetic animals. Diabetic conditions can increase the mRNA levels of UGT1A3, UGT1A8, UGT2B8, and sulfotransferase (SULT) 1A1, while decreasing COMT, UGT2B6, UGT2B12, and SULT1C1 mRNA levels, suggesting the involvement of UGT and SULT enzymes in this compound's metabolic disposition.
Tissue Distribution and Accumulation Patterns of this compound in Preclinical Models
This compound exhibits a rapid and wide distribution into various tissues in preclinical models admescope.com. The highest concentrations of this compound have been detected in the small intestine, followed by the stomach, kidney, and liver admescope.com. It is effectively distributed into the extravascular system, with substantial disposition in the kidney and liver, which aligns with these organs being primary sites for its elimination admescope.com. Levels in the spleen were found to be much lower than in other tissues admescope.com. This compound generally shows very limited accumulation in the brain, with levels often below the limit of quantification, primarily due to its hydrophilic nature and difficulty in crossing the blood-brain barrier admescope.com.
In rats, this compound reached maximum concentrations in plasma and kidney at 4 hours, and in the lung at 6 hours, following oral administration. A study found this compound detectable in all tested tissues (except the brain) after monomer administration. In diabetic rats, this compound distributions in the liver, spleen, lung, kidney, stomach, and plasma were higher compared to healthy rats, while concentrations in the pancreas and intestine were lower but still higher than other tissues.
Table 2: Representative Tissue Distribution of this compound in Rats (30 min post-oral dose from polyherbal formulation)
| Tissue | Concentration (ng/mL of homogenate) | Source |
| Small Intestine | 754.2 | admescope.com |
| Stomach | Higher amount (after 30 min) | admescope.com |
| Kidney | Substantial disposition | admescope.com |
| Liver | Substantial disposition | admescope.com |
| Spleen | Much lower | admescope.com |
| Brain | Hardly accumulated (below LOQ) | admescope.com |
Emerging Research Frontiers and Future Directions for Mangiferin
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Mangiferin (B1668620) Research
The advent of "omics" technologies has revolutionized the study of natural compounds, providing a holistic view of their interactions within biological systems. In this compound research, these technologies are pivotal in elucidating its mechanisms of action and identifying novel therapeutic targets.
Genomics and Transcriptomics: These approaches are instrumental in understanding how this compound modulates gene expression. For instance, transcriptomic studies on mango fruit development have shed light on the genes involved in the biosynthesis of key compounds, including this compound. researchgate.net By analyzing changes in gene expression in response to this compound treatment in various disease models, researchers can identify the genetic pathways through which it exerts its therapeutic effects.
Proteomics: This field focuses on the large-scale study of proteins. Proteomic analysis has been employed to investigate the potential cosmeceutical mechanisms of this compound-rich extracts. mdpi.com Such studies revealed that these extracts are involved in processes like actin-filament organization and the positive regulation of cytoskeleton organization. mdpi.com Integrated proteomic and metabolomic studies have further shown that this compound can alleviate oxidative stress and mitochondrial dysfunction by regulating abnormal metabolic pathways. mdpi.com
Metabolomics: As the systematic study of the unique chemical fingerprints that specific cellular processes leave behind, metabolomics is crucial for understanding the biochemical impact of this compound. Metabolomic analyses of mango cultivars have helped identify volatile compounds, organic acids, and amino acids that contribute to the fruit's characteristic flavor and aroma, providing a broader context for the presence and function of this compound. nih.govmeiformosapublisher.org By mapping the metabolic changes induced by this compound, scientists can gain deeper insights into its physiological effects. mdpi.comnih.gov
The integrated use of these omics technologies provides a powerful, systems-biology approach to this compound research, moving beyond single-target investigations to a more comprehensive understanding of its biological activity. researchgate.net
Nanotechnology Applications for Advanced this compound Delivery in Research
A significant hurdle in the clinical application of this compound is its low aqueous solubility (approximately 0.111 mg/mL) and poor oral bioavailability (less than 2%). nih.govnih.govgithub.comnih.gov Nanotechnology offers promising solutions to overcome these challenges by enhancing the compound's delivery, stability, and therapeutic efficacy. nih.govnih.govnih.gov
Various nanoformulations have been explored in research settings, including nanoparticles, micelles, and liposomes. nih.govnih.gov These nanocarriers can encapsulate this compound, protecting it from degradation and facilitating its targeted delivery to specific cells or tissues. nih.govnih.gov For example, this compound-loaded polymeric nanoparticles have demonstrated improved cytotoxicity against cancer cell lines compared to the free compound. researchgate.net
Research has focused on optimizing the characteristics of these nanoparticles to achieve desired outcomes. Factors such as particle size, zeta potential (a measure of particle surface charge), and entrapment efficiency are critical for the performance of the nano-delivery system. orscience.ru
| Nano-formulation Type | Polymer/Material Used | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Research Focus |
| Polymeric Nanoparticles | PLGA (Poly(lactic-co-glycolic acid)) | 176.7 | - | ~55% | Anti-topoisomerase activity |
| Polymeric Nanoparticles | Eudragit® L100 | 247.8 | -31.7 | 84.9% | Cosmeceutical applications |
| β-lactoglobulin Nanoparticles | β-lactoglobulin | 220 | -25 | 80% | Oral delivery |
| Nanocrystals | HPMC, Pluronic acid, Tween 80 | ~100 | -12 | up to 86.23% | Enhanced solubility and stability |
| Mixed Micelles | Vitamin E TPGS | 60 | - | >80% | Cancer cell cytotoxicity |
These nanotechnology-based approaches have consistently shown the potential to enhance the bioavailability and therapeutic effects of this compound in preclinical studies, making it a more viable candidate for various therapeutic applications. nih.govorscience.ru
Artificial Intelligence and Machine Learning in this compound Drug Discovery Research
Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in drug discovery, and their application to natural products like this compound is a burgeoning field of research. These computational approaches can accelerate the identification of new therapeutic uses for this compound and optimize its development. fnasjournals.commdpi.com
Predictive Modeling: Computational tools such as the Prediction of Activity Spectra for Substances (PASS) are being used to forecast the wide-ranging biological activities of this compound based on its chemical structure. nih.gov These in silico methods can efficiently screen for potential pharmacological effects, guiding further experimental validation. nih.gov For instance, PASS predictions for this compound have indicated a high probability of activity in areas like TP53 expression enhancement and anti-carcinogenic properties, which aligns with existing experimental data. nih.gov
Molecular Docking and Dynamics: In silico techniques like molecular docking and molecular dynamics simulations are employed to study the interactions between this compound and specific protein targets at the molecular level. mdpi.comnih.govresearchgate.net These studies can predict the binding affinity of this compound to key proteins involved in disease pathways, providing insights into its mechanism of action. nih.gov Such computational analyses have been used to evaluate this compound's potential as an inhibitor of enzymes relevant to cancer and diabetes. nih.govresearchgate.net
Solving Pharmacokinetic Challenges: Deep learning, a subset of ML, is being explored as a method to address the pharmacokinetic challenges associated with this compound, such as its poor bioavailability. nih.govorscience.ru By analyzing large datasets, deep learning algorithms can help create predictive models to design and optimize nanotechnology-based drug delivery systems for this compound. nih.gov
While still in its early stages, the integration of AI and ML into this compound research holds the potential to significantly streamline the drug discovery process, from identifying new biological activities to designing more effective delivery systems. nih.govmdpi.com
Research into Synergistic Interactions of this compound with Other Phytochemicals or Research Agents
The therapeutic potential of this compound may be significantly enhanced when used in combination with other compounds, a concept known as synergism. Research is increasingly focusing on the synergistic effects of this compound with other phytochemicals and conventional therapeutic agents, which could lead to more effective and safer treatment strategies.
Combination with Other Phytochemicals: Studies have investigated the combined effects of this compound with other natural compounds. For example, computational studies have explored the synergy between this compound and curcumin, another well-known phytochemical. researchgate.net Molecular dynamics simulations suggest that their combined presence can enhance the structural stability of key protein targets in cancer signaling pathways, such as PI3K, Akt, and mTOR. researchgate.net This indicates that a combination of these compounds could have a greater therapeutic impact than either compound alone. researchgate.net
Combination with Anticancer Agents: this compound has shown promise in enhancing the efficacy of conventional chemotherapy drugs. illinois.edu Research has demonstrated that this compound, when used in combination with drugs like oxaliplatin (B1677828) and cisplatin, can improve their anticancer effects. researchgate.netmdpi.com For instance, the addition of this compound has been found to reduce the IC50 values (a measure of drug potency) of oxaliplatin in certain cancer cell lines. fnasjournals.commdpi.com This suggests that this compound could be used as an adjuvant in cancer therapy to increase the effectiveness of existing drugs and potentially counteract the development of drug resistance. fnasjournals.commdpi.com
These studies highlight the potential of this compound in combination therapies, which could allow for lower doses of conventional drugs, thereby reducing side effects while achieving a potent therapeutic outcome. fnasjournals.comresearchgate.net
Development of Novel Analytical Probes and Biosensors for this compound
Accurate and sensitive detection of this compound in various matrices, including plant extracts and biological samples, is crucial for both research and quality control. While methods like High-Performance Liquid Chromatography (HPLC) are well-established for this compound quantification, research is also moving towards the development of novel and more efficient detection technologies. researchgate.netspringernature.comnih.govsemanticscholar.org
The development of such novel probes and biosensors offers several potential advantages over traditional methods, including:
Higher sensitivity and selectivity.
Faster analysis times.
Potential for portability and on-site analysis.
Simultaneous detection of multiple analytes.
These advanced analytical tools are essential for advancing our understanding of this compound's pharmacokinetics and for ensuring the quality and consistency of this compound-containing products.
Addressing Research Challenges and Limitations in this compound Studies
Despite its promising therapeutic profile, several challenges and limitations need to be addressed to fully realize the clinical potential of this compound. The primary obstacles consistently highlighted in the scientific literature are its poor physicochemical properties. github.comnih.gov
Key Research Challenges:
Low Aqueous Solubility: this compound's limited solubility in water (0.111 mg/mL) hinders its formulation into suitable delivery systems and limits its absorption in the gastrointestinal tract. github.comnih.gov
Poor Oral Bioavailability: Following oral administration, the bioavailability of this compound is very low, reported to be less than 2%. github.comnih.gov This is attributed to factors such as poor lipophilicity, high first-pass metabolism, and extensive efflux by P-glycoprotein in the gut. nih.govgithub.com
Need for Robust Clinical Trials: While numerous preclinical studies have demonstrated the potential of this compound, there is a lack of substantial clinical trials in humans to confirm these findings and establish its safety and efficacy for various conditions.
Future Research Directions to Overcome Limitations:
Advanced Drug Delivery Systems: Continued research into nanotechnology-based delivery systems, such as nanoparticles, nanocrystals, and self-microemulsifying drug delivery systems (SMEDDS), is crucial to improve this compound's solubility and bioavailability. mdpi.com
Structural Modification: Chemical modification of the this compound molecule to create derivatives with improved pharmacokinetic properties is another promising avenue.
Combination Therapies: Further investigation into the synergistic effects of this compound with other compounds can lead to more effective therapeutic strategies that may require lower doses of this compound.
Comprehensive Clinical Evaluation: Well-designed, large-scale clinical trials are essential to translate the wealth of preclinical data into evidence-based clinical applications for this compound.
Addressing these challenges through focused and innovative research will be key to unlocking the full therapeutic potential of this remarkable natural compound.
Q & A
Q. What standardized protocols exist for isolating mangiferin from plant sources, and how can purity be validated?
this compound isolation typically involves solvent extraction (e.g., ethanol/water mixtures) followed by chromatographic purification (e.g., HPLC or column chromatography). Key steps include:
- Sample preparation : Freeze-drying plant material to preserve labile compounds .
- Solvent optimization : Testing polarity gradients to maximize yield .
- Purity validation : Using NMR spectroscopy, mass spectrometry, and HPLC-UV to confirm structural integrity and quantify purity (>95% is standard for pharmacological studies) .
Q. What in vitro assays are most reliable for assessing this compound’s antioxidant activity?
Common assays include:
- DPPH/ABTS radical scavenging : Measures free radical neutralization via UV-Vis spectrophotometry .
- Cellular oxidative stress models : Using H₂O₂-induced damage in cell lines (e.g., HepG2) with ROS detection via fluorescent probes (e.g., DCFH-DA) .
- Controls : Include ascorbic acid as a positive control and account for solvent interference in absorbance readings .
Q. How can researchers address low bioavailability in preclinical this compound studies?
Strategies include:
- Nanoformulations : Encapsulation in liposomes or polymeric nanoparticles to enhance solubility .
- Pharmacokinetic profiling : Conducting dose-response studies in rodent models with plasma LC-MS/MS analysis to track absorption .
- Synergistic combinations : Co-administering with bioavailability enhancers (e.g., piperine) .
Advanced Research Questions
Q. How should contradictory findings about this compound’s anti-inflammatory mechanisms be resolved?
Methodological considerations:
- Model specificity : Compare outcomes across primary immune cells (e.g., macrophages) versus immortalized lines (e.g., RAW264.7), as signaling pathways may differ .
- Dose standardization : Ensure consistent molar concentrations (e.g., 10–100 μM) to avoid off-target effects .
- Pathway validation : Use siRNA knockdown or CRISPR-Cas9 to confirm NF-κB or MAPK pathway involvement .
Q. What experimental designs are optimal for evaluating this compound’s neuroprotective effects in vivo?
Recommended approaches:
- Animal models : Use transgenic mice (e.g., Alzheimer’s APP/PS1 models) with behavioral assays (Morris water maze) .
- Biomarker analysis : Quantify BDNF, Aβ plaques, and tau phosphorylation via ELISA or immunohistochemistry .
- Statistical rigor : Power analysis to determine cohort size (n ≥ 8/group) and account for inter-individual variability .
Q. How can researchers reconcile discrepancies in this compound’s cytotoxicity profiles across cancer cell lines?
Troubleshooting steps:
- Cell line authentication : Verify STR profiles to rule out contamination .
- Culture conditions : Standardize serum concentration, hypoxia, and nutrient availability, which influence this compound’s pro-apoptotic effects .
- Multi-omics integration : Pair transcriptomics (RNA-seq) with metabolomics to identify resistance mechanisms .
Q. What methodologies are critical for studying this compound’s synergistic interactions with other polyphenols?
Best practices:
- Isobolographic analysis : Quantify synergy using combination indices (CI < 1 indicates synergy) .
- Mechanistic studies : Perform co-treatment experiments with pathway-specific inhibitors (e.g., AKT or JNK inhibitors) .
- Data transparency : Report raw data for fractional inhibition values and dose ratios in supplementary materials .
Methodological Guidance
Q. How should researchers design dose-response studies to minimize variability in this compound experiments?
- Range-finding trials : Use log-scale concentrations (e.g., 1–100 μM) to identify IC₅₀/EC₅₀ values .
- Replicates : Include triplicate technical replicates and repeat experiments across multiple days .
- Negative controls : Account for solvent (e.g., DMSO) effects on cell viability .
Q. What statistical approaches are recommended for analyzing this compound’s dual role as pro-oxidant and antioxidant?
Q. How can translational studies bridge the gap between this compound’s preclinical efficacy and clinical applicability?
- Pharmacodynamic markers : Use PET imaging or circulating exosomes to track target engagement in Phase I trials .
- Toxicology profiling : Conduct 28-day repeated-dose studies in two species (rodent and non-rodent) .
- Regulatory compliance : Follow ICH guidelines for IND submissions, including stability testing under ICH Q1A conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
